1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGRGODMKWLSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CN=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198252 | |
| Record name | 1-(2',4',6'-Triisopropylbenzenesulphonyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50257-40-4 | |
| Record name | 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50257-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2',4',6'-Triisopropylbenzenesulfonyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050257404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2',4',6'-Triisopropylbenzenesulphonyl)imidazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2',4',6'-triisopropylbenzenesulphonyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2',4',6'-TRIISOPROPYLBENZENESULFONYL)IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG2UWK3VRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a versatile reagent in modern organic chemistry. This document consolidates available data on its physical and chemical characteristics, provides a detailed, generalized experimental protocol for its synthesis and characterization, and explores its utility in catalysis and as a protecting group, particularly in the context of drug development and oligonucleotide synthesis.
Introduction
This compound, also known as Trisylimidazole, is a sterically hindered sulfonyl imidazole derivative. The presence of the bulky 2,4,6-triisopropylphenyl group confers unique reactivity and selectivity to the molecule, making it a valuable tool in a variety of chemical transformations. Its primary applications lie in its use as a powerful coupling agent, a catalyst in organic reactions, and a protecting group for sensitive functionalities. This guide aims to provide a detailed technical resource for researchers and professionals utilizing this compound in their work.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆N₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 334.48 g/mol | --INVALID-LINK--[1] |
| Melting Point | 115-125 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Generic Supplier Data |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Generic Supplier Data |
| Stability | Stable under recommended storage conditions (cool, dry place). Moisture sensitive. | Generic Supplier Data |
| CAS Number | 50257-40-4 | --INVALID-LINK--[1] |
Synthesis and Characterization
General Experimental Protocol: Synthesis
Materials:
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Imidazole
-
Triethylamine (or a similar non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DCM.
-
To this solution, add triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a white solid.
Characterization Data
Detailed NMR assignments for the target molecule are not explicitly published. However, based on the structure and data for analogous compounds[2], the following are the expected proton (¹H) and carbon (¹³C) NMR spectral features:
-
¹H NMR:
-
Singlet for the imidazole proton at the C2 position (δ ~7.5-8.0 ppm).
-
Two doublets for the imidazole protons at the C4 and C5 positions (δ ~7.0-7.5 ppm).
-
A singlet for the two aromatic protons of the triisopropylphenyl ring (δ ~7.0-7.2 ppm).
-
Septets for the three methine protons of the isopropyl groups (δ ~2.9-4.2 ppm).
-
Doublets for the eighteen methyl protons of the isopropyl groups (δ ~1.2-1.3 ppm).
-
-
¹³C NMR:
-
Signals for the imidazole carbons (C2, C4, C5) in the aromatic region (δ ~115-140 ppm).
-
Signals for the aromatic carbons of the triisopropylphenyl ring (δ ~120-155 ppm).
-
Signals for the methine carbons of the isopropyl groups (δ ~30-35 ppm).
-
Signals for the methyl carbons of the isopropyl groups (δ ~23-25 ppm).
-
The IR spectrum of this compound is available from the NIST WebBook. Key characteristic absorption bands are expected for:
-
Sulfonyl group (S=O stretching): Strong absorptions around 1350-1380 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).
-
C-N stretching (imidazole ring): Absorptions in the range of 1250-1350 cm⁻¹.
-
C=C and C=N stretching (aromatic rings): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-H stretching (aromatic and alkyl): Absorptions around 3000-3150 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (alkyl).
The electron ionization mass spectrum is also available from the NIST WebBook[3]. The fragmentation pattern would be expected to show the molecular ion peak [M]⁺ and characteristic fragments corresponding to the loss of the imidazole group, and fragmentation of the triisopropylphenyl sulfonyl moiety.
Applications in Organic Synthesis
This compound is a highly effective reagent in various organic transformations due to the steric hindrance provided by the triisopropylphenyl group and the good leaving group ability of the imidazole moiety.
Coupling Agent in Oligonucleotide Synthesis
This class of compounds is utilized as activating agents in the phosphoramidite method of solid-phase oligonucleotide synthesis[4][5]. The sulfonyl imidazole activates the phosphoramidite monomer for coupling with the free 5'-hydroxyl group of the growing oligonucleotide chain. The bulky triisopropylphenyl group helps to prevent side reactions and improve coupling efficiency.
Caption: Activation and coupling in oligonucleotide synthesis.
Catalyst and Reagent in Organic Reactions
The unique electronic and steric properties of this compound make it a useful catalyst and reagent in various organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds[6]. It can act as a nucleophilic catalyst or as a precursor to other reactive intermediates.
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its unique steric and electronic properties make it particularly useful as a coupling agent in oligonucleotide synthesis and as a catalyst in various organic transformations. This guide provides a foundational understanding of its chemical properties, a generalized synthetic protocol, and an overview of its key applications, serving as a useful resource for researchers in academia and industry. Further research into the specific catalytic mechanisms and applications in drug discovery is warranted to fully exploit the potential of this powerful molecule.
References
In-Depth Technical Guide: 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
CAS Number: 50257-40-4
Synonyms: 1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole, N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, Trisylimidazole
This technical guide provides a comprehensive overview of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a versatile reagent for researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid. Its bulky 2,4,6-triisopropylphenyl (trisyl) group confers unique reactivity and selectivity in various chemical transformations. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₆N₂O₂S | [1][2] |
| Molecular Weight | 334.48 g/mol | [1] |
| Melting Point | 115-125 °C | |
| Appearance | White to off-white powder/crystal | |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature | |
| InChI | 1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3 | [2] |
| InChIKey | AGGRGODMKWLSDE-UHFFFAOYSA-N | |
| SMILES | O=S(N1C=CN=C1)(C2=C(C(C)C)C=C(C(C)C)C=C2C(C)C)=O | [1] |
Table 2: Computed Properties
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 51.96 Ų | |
| LogP | 4.4903 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 5 |
Table 3: Spectroscopic Data
| Spectrum Type | Key Features | Source |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak corresponding to the molecular weight. | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy (Gas Phase) | Characteristic peaks for sulfonyl (S=O) and aromatic C-H and C=C bonds. | --INVALID-LINK-- |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. |
Synthesis and Purification
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocols
General Purification Protocol for Imidazole Derivatives (Adapted):
This protocol is a general guideline and may require optimization.
1. Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin with a non-polar eluent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity (e.g., to 80:20 or 70:30).
-
Tailing Reduction: Due to the basic nature of the imidazole ring, tailing may occur. Add a small amount of triethylamine (0.1-1%) to the eluent to mitigate this effect.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
2. Recrystallization:
-
Solvent Selection: Choose a solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures (e.g., ethyl acetate/hexane or methanol/water).
-
Procedure: Dissolve the partially purified compound in a minimum amount of the hot primary solvent. If a co-solvent is used, add it dropwise until turbidity is observed, then re-heat to dissolve. Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Research and Development
This compound is a valuable tool in several areas of chemical research due to the steric hindrance provided by the trisyl group, which can enhance selectivity, and the reactive nature of the sulfonylimidazole moiety.
Oligonucleotide Synthesis
This compound serves as a highly effective coupling agent, particularly in the phosphotriester approach to oligonucleotide synthesis. It activates the phosphodiester component, facilitating the formation of the crucial internucleotide phosphotriester linkage. The bulky trisyl group helps to prevent unwanted side reactions at other positions of the nucleoside.
The proposed mechanism involves the reaction of the sulfonylimidazole with the phosphodiester, forming a highly reactive mixed phosphonic-sulfonic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the next nucleoside in the sequence.
Caption: Activation and coupling in phosphotriester oligonucleotide synthesis.
General Organic Synthesis
This reagent is also employed in a broader range of organic synthesis applications:
-
Sulfonamide Synthesis: It acts as an efficient sulfonating agent for primary and secondary amines to form sulfonamides, which are important pharmacophores in many drug molecules.
-
Catalysis: It is used as a catalyst or reagent in reactions involving the formation of carbon-carbon bonds.[3]
-
Protecting Group Chemistry: The trisyl group can be used as a protecting group for amines, offering high stability and specific deprotection conditions.
Safety and Handling
-
Storage: Store in a cool, dry place, sealed in a dry environment.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sensitivity: May be sensitive to moisture.
This guide provides a summary of the available technical information for this compound. Researchers should consult the primary literature and safety data sheets (SDS) for more detailed information and specific applications.
References
An In-depth Technical Guide to 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and potential applications of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a versatile reagent in organic synthesis and medicinal chemistry.
Core Properties
This compound, also known as N-(2,4,6-Triisopropylphenylsulphonyl)imidazole or Trisylimidazole, is a white crystalline powder.[1] Its key quantitative data and physical properties are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₁₈H₂₆N₂O₂S[1][2][3][4] |
| Molecular Weight | 334.48 g/mol [2][4] |
| CAS Number | 50257-40-4[2][3][4] |
| Appearance | White crystalline powder[1] |
| Melting Point | 115-125 °C[1][5] |
| Purity | ≥98% to ≥99% (by HPLC)[1][2][6] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform.[6] |
| Storage | Store at room temperature in a cool, dry place.[1][2][6] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with imidazole. The following is a detailed experimental protocol that can be adapted for its synthesis.
Materials:
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Imidazole
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or a similar aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve imidazole (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir the mixture under a nitrogen atmosphere at 0 °C (ice bath).
-
Addition of Sulfonyl Chloride: Dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirring imidazole solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A workflow diagram for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable reagent in several areas of chemical research and development:
-
Organic Synthesis: It serves as a versatile reagent in organic chemistry, particularly for the preparation of sulfonamides and other functionalized imidazoles.[1] The bulky triisopropylphenyl group can provide steric hindrance, influencing the regioselectivity of reactions.
-
Catalysis: This compound is also utilized in catalysis, where it can facilitate various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1]
-
Medicinal Chemistry: In drug development, the imidazole core is a significant heterocyclic structure found in many bioactive molecules and therapeutic agents.[7][8] Compounds like this one are used to modify biological activity in target molecules and explore potential therapeutic applications.[1] The imidazole moiety can be beneficial for improving water solubility due to its nitrogen atoms, which can form hydrogen bonds.[7] The development of imidazole-based analogs is a key area in the search for new drugs with a wide range of activities, including antibacterial, antifungal, and anticancer properties.[7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(2,4,6-Trisopropylbenzenesulfonyl)imidazole [webbook.nist.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole | 50257-40-4 [sigmaaldrich.com]
- 6. 1-[(2,4,6-Triisopropylphenyl)Sulfonyl]-1H-Imidazole Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity TripS-Imidazole for Research [chemheterocycles.com]
- 7. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a key reagent in organic synthesis. This document details the compound's properties, provides a step-by-step synthesis protocol, and includes relevant characterization data.
Compound Structure and Properties
This compound, also known as N-(2,4,6-Triisopropylphenylsulfonyl)imidazole or Trisylimidazole, is a white crystalline powder.[1][2] Its bulky 2,4,6-triisopropylphenyl group provides significant steric hindrance, which influences its reactivity and selectivity in chemical reactions.[2] This sterically demanding feature makes it a valuable tool in modern organic synthesis, particularly as a coupling and condensing agent. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to the compound's chemical properties and reactivity.[3][4]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 50257-40-4 | [1][5][6] |
| Molecular Formula | C₁₈H₂₆N₂O₂S | [1][5][6] |
| Molecular Weight | 334.48 g/mol | [1][6] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 115-125 °C | |
| Purity | ≥98% | [1] |
| SMILES | CC(C)c1cc(c(c(c1)S(=O)(=O)n2cncc2)C(C)C)C(C)C | [1] |
| InChI | InChI=1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3 | [5] |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of imidazole with 2,4,6-triisopropylbenzenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group.
Synthesis of the Precursor: 2,4,6-Triisopropylbenzenesulfonyl Chloride
The necessary precursor, 2,4,6-triisopropylbenzenesulfonyl chloride, can be synthesized from 1,3,5-triisopropylbenzene.
Experimental Protocol:
Materials:
-
Imidazole
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred imidazole solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
After the reaction is complete, the triethylamine hydrochloride salt byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel, to yield this compound as a white solid.
Characterization Data
While specific, published spectroscopic data for this compound is scarce, the expected characteristic signals can be predicted based on its structure.
Expected Spectroscopic Data:
| Data Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the imidazole ring (typically in the aromatic region, δ 7-8 ppm), the aromatic protons of the triisopropylphenyl group (a singlet or closely spaced multiplets), and the characteristic septet and doublet signals for the isopropyl groups. |
| ¹³C NMR | Resonances for the carbons of the imidazole ring, the aromatic carbons of the triisopropylphenyl ring, and the carbons of the isopropyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the sulfonyl group (S=O stretching, typically around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹), as well as bands for the C-N and C=C bonds of the imidazole and benzene rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (334.48 g/mol ). |
Logical Relationships and Workflows
The synthesis of this compound follows a clear logical progression from starting materials to the final product.
The chemical structure of the final product is depicted below.
References
An In-depth Technical Guide on the Chemical Reactivity and Potential Biological Interactions of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole. It is important to note that, based on a comprehensive review of publicly available scientific literature, this compound is primarily characterized as a chemical reagent for organic synthesis. To date, there is no substantive body of research detailing a specific pharmacological mechanism of action or significant, reproducible biological activity in therapeutic contexts. This guide will therefore focus on its well-established chemical properties and provide a speculative analysis of its potential biological interactions based on fundamental chemical principles.
Introduction and Physicochemical Properties
This compound, also known as trisylimidazole, is an aromatic sulfonylimidazole compound.[1] Its structure is characterized by a sterically hindered 2,4,6-triisopropylphenyl group attached to a sulfonyl group, which in turn is bonded to an imidazole ring. This unique structure imparts specific reactivity to the molecule, making it a valuable tool in organic chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₆N₂O₂S | [1] |
| Molecular Weight | 334.48 g/mol | [1] |
| CAS Number | 50257-40-4 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 115-125 °C | |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| SMILES | CC(C)c1cc(c(c(c1)C(C)C)S(=O)(=O)n2ccnc2)C(C)C | |
| InChI Key | AGGRGODMKWLSDE-UHFFFAOYSA-N |
Established Role in Organic Synthesis: A Sulfonylating Agent
The primary and well-documented application of this compound is as a highly effective sulfonating agent in organic synthesis. The bulky 2,4,6-triisopropylphenyl group provides significant steric hindrance, which can influence the selectivity of its reactions. The imidazole moiety serves as an excellent leaving group, facilitating the transfer of the sulfonyl group to a nucleophile.
2.1. Mechanism of Sulfonylation
The mechanism of action in a chemical context involves the nucleophilic attack on the sulfur atom of the sulfonyl group. The imidazole ring, being a good leaving group, is displaced by the incoming nucleophile. This process is often catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.
Caption: Chemical mechanism of sulfonylation using this compound.
2.2. Experimental Protocol for a Typical Sulfonylation Reaction
The following is a generalized protocol for the sulfonylation of an alcohol. Specific conditions may vary depending on the substrate.
Materials:
-
This compound
-
Substrate (e.g., a primary alcohol)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the alcohol substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture in portions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Speculative Biological Mechanism of Action
While there is no direct evidence for a specific biological mechanism of action for this compound as a therapeutic agent, its chemical reactivity as a sulfonating agent allows for speculation on how it might interact with biological systems. The primary mode of interaction would likely be the covalent modification of biological nucleophiles.
3.1. Potential Targets and Interactions
Biological macromolecules such as proteins and nucleic acids are rich in nucleophilic functional groups. These include:
-
Amino acid residues in proteins: The side chains of cysteine (thiol group), lysine (amino group), histidine (imidazole group), tyrosine (phenolic hydroxyl group), serine, and threonine (hydroxyl groups) are all potential targets for sulfonylation.
-
Nucleic acids: The exocyclic amino groups and hydroxyl groups of DNA and RNA bases could also be targets.
Covalent modification of these residues could lead to a variety of biological consequences, including enzyme inhibition, disruption of protein-protein interactions, and alteration of protein structure and function.
Caption: Potential biological interactions of this compound with protein nucleophiles.
3.2. Considerations for Drug Development
The high reactivity of this compound makes it a challenging candidate for drug development. Such reactive compounds often exhibit non-specific toxicity and a lack of a clear therapeutic window. The bulky triisopropylphenyl group might impart some selectivity, but this would need to be experimentally verified.
For this compound to be considered for any therapeutic application, a significant amount of research would be required, including:
-
High-throughput screening: To identify any potential biological targets.
-
Cytotoxicity assays: To determine its effect on cell viability.
-
In vitro and in vivo studies: To assess its efficacy and safety in biological models.
Conclusion
This compound is a well-established and valuable reagent in organic synthesis due to its properties as a sterically hindered sulfonating agent. Its mechanism of action in this context is well understood. However, there is currently no scientific evidence to support a defined biological or pharmacological mechanism of action. Based on its chemical reactivity, it can be hypothesized that its biological effects, if any, would stem from the non-specific covalent modification of biological nucleophiles. For drug development professionals, this compound should be viewed as a reactive chemical tool rather than a lead compound for therapeutic development without substantial further investigation.
References
Spectroscopic Profile of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the fundamental physicochemical properties of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole is presented in Table 1. This data is essential for its handling, formulation, and quality control.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₆N₂O₂S | [1][2] |
| Molecular Weight | 334.48 g/mol | [1] |
| CAS Number | 50257-40-4 | [1][2] |
| Appearance | White crystalline powder | |
| Melting Point | 115-125 °C | |
| Purity | ≥98% (as commonly supplied) | [1] |
Spectroscopic Data
Detailed, experimentally verified NMR and mass spectrometry fragmentation data from peer-reviewed literature are not publicly available at this time. The following sections summarize the accessible spectroscopic information.
Infrared (IR) Spectroscopy
An infrared spectrum for this compound is available from the NIST/EPA Gas-Phase IR Database.[2] This spectrum provides insights into the functional groups present in the molecule. Key absorption bands are expected for the sulfonyl group (S=O stretching), the aromatic rings (C=C and C-H stretching), and the imidazole ring. A detailed assignment of peaks from a condensed-phase spectrum (e.g., KBr pellet or ATR) would be required for a more definitive structural analysis.
Mass Spectrometry (MS)
An electron ionization mass spectrum is noted as being available from the NIST Mass Spectrometry Data Center.[2] For a molecule of this nature, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the cleavage of the sulfonyl-imidazole bond and fragmentation of the triisopropylphenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for this compound are not currently available in public scientific databases. For a complete structural elucidation and confirmation of purity, acquisition of high-resolution ¹H and ¹³C NMR spectra is essential.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not available in the public domain. However, standard methodologies for each technique would be employed.
General Protocol for NMR Spectroscopy:
-
Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The resulting free induction decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Protocol for Mass Spectrometry (Electron Ionization):
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample would be vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Spectroscopic Analysis Workflow.
References
An In-Depth Technical Guide to 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, also known as N-(2,4,6-Triisopropylphenylsulfonyl)imidazole or Trisylimidazole, is a versatile heterocyclic compound with significant applications in organic synthesis. Its unique structural features, combining a reactive sulfonyl group with a stable imidazole moiety and a sterically hindered triisopropylphenyl group, make it a valuable reagent for a variety of chemical transformations. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and known applications, with a focus on experimental details and quantitative data.
Chemical Properties and Data
This compound is a white to off-white solid. Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 50257-40-4 | [1] |
| Molecular Formula | C₁₈H₂₆N₂O₂S | [1] |
| Molecular Weight | 334.48 g/mol | [1] |
| Melting Point | 115-125 °C | [2] |
| Purity | ≥98% (by HPLC) | [1] |
Spectroscopic Data:
-
Infrared (IR) Spectrum: The gas-phase IR spectrum is available through the NIST WebBook.[3]
-
Mass Spectrum: The electron ionization mass spectrum is available through the NIST WebBook.[3]
Synthesis
General Experimental Protocol:
-
Reaction Setup: To a solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine or sodium hydride) is added. The mixture is typically stirred at room temperature.
-
Addition of Sulfonyl Chloride: A solution of 2,4,6-triisopropylbenzenesulfonyl chloride in the same solvent is added dropwise to the imidazole solution.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the pure this compound.
General Synthesis Workflow
Applications in Organic Synthesis
This compound is a versatile reagent in organic chemistry.[4] Its primary applications include:
-
Preparation of Sulfonamides: The sulfonylimidazole acts as an efficient sulfonating agent, reacting with amines to form sulfonamides, which are important functional groups in many pharmaceuticals.[4]
-
Catalysis: It can be employed as a catalyst in various chemical transformations, including nucleophilic substitution and cross-coupling reactions.[4] The bulky triisopropylphenyl group can impart steric influence, leading to enhanced selectivity in certain reactions.
Key Applications in Organic Synthesis
Biological Activity
While the broader classes of imidazole and sulfonamide derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, specific biological data for this compound is not extensively documented in the current literature.[5][6][7] The imidazole moiety is a key component of many biologically active molecules, and sulfonamides are a well-established class of antibacterial drugs.[7][8] Further research is required to elucidate the specific biological profile of this compound.
Signaling Pathways
Currently, there is no specific information available in the reviewed literature that directly links this compound to any particular signaling pathways. Given the known biological activities of related compounds, it is plausible that it could interact with various cellular targets, but this remains an area for future investigation.
Conclusion
This compound is a valuable synthetic reagent with established utility in organic chemistry. Its chemical properties are well-defined, and its role in the synthesis of sulfonamides and as a catalyst is recognized. However, a comprehensive understanding of its biological activity and its potential interactions with cellular signaling pathways is currently lacking. This presents an opportunity for further research to explore the pharmacological potential of this and related compounds, which could be of significant interest to the drug development community. The detailed experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers working with this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole | 50257-40-4 [sigmaaldrich.com]
- 3. 1-(2,4,6-Trisopropylbenzenesulfonyl)imidazole [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. japsonline.com [japsonline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. ijfmr.com [ijfmr.com]
- 8. japsonline.com [japsonline.com]
The Genesis and Utility of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, a sterically hindered arylsulfonylimidazole, has carved a significant niche in modern organic synthesis, primarily as a highly effective coupling and activating agent. Its discovery and subsequent application have provided chemists with a valuable tool for the construction of complex molecules, particularly in the fields of peptide synthesis and nucleotide chemistry. This technical guide delves into the discovery, history, and core applications of this reagent, providing detailed experimental protocols and quantitative data to support its utility.
Discovery and Historical Context
The development of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, often abbreviated as TPSI, is rooted in the broader exploration of arylsulfonyl derivatives as activating groups in organic synthesis. The foundational work on N-acylimidazoles by Staab and the investigation into the catalytic role of imidazole in aminolysis reactions of arylsulfonyl compounds laid the groundwork for the development of more sophisticated reagents.
The primary application of TPSI and similar arylsulfonylimidazoles has been in the formation of phosphotriester bonds during oligonucleotide synthesis and in the formation of amide bonds in peptide synthesis. These reagents serve as efficient activators of carboxylic acids and phosphate groups, facilitating their coupling with amines and alcohols, respectively.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole is essential for its effective application.
| Property | Value |
| CAS Registry Number | 50257-40-4 |
| Molecular Formula | C₁₈H₂₆N₂O₂S |
| Molecular Weight | 334.48 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118-122 °C |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole exhibits characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1380-1350 cm⁻¹ and 1180-1160 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the characteristic vibrations of the imidazole ring, are also present.
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
The synthesis of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole is typically achieved through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with imidazole. The precursor, 2,4,6-triisopropylbenzenesulfonyl chloride, can be prepared from 1,3,5-triisopropylbenzene.
Preparation of 2,4,6-Triisopropylbenzenesulfonyl Chloride
Reaction:
Caption: Synthesis of the key precursor.
Experimental Protocol:
-
To a stirred solution of 1,3,5-triisopropylbenzene (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform at 0 °C, add chlorosulfonic acid (1.1-1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6-triisopropylbenzenesulfonyl chloride, which can be purified by recrystallization or chromatography.
Synthesis of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole
Reaction:
Caption: Final synthesis step.
Experimental Protocol:
-
Dissolve imidazole (2.0-2.2 eq) in a dry aprotic solvent such as acetonitrile, dichloromethane, or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise at 0 °C.
-
If necessary, a non-nucleophilic base such as triethylamine (1.0-1.2 eq) can be added to scavenge the HCl byproduct.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford N-(2,4,6-Triisopropylphenylsulphonyl)imidazole as a crystalline solid.
Mechanism of Action in Coupling Reactions
The efficacy of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole as a coupling reagent stems from its ability to activate a carboxylate or phosphate group, making it susceptible to nucleophilic attack.
Amide Bond Formation Workflow:
An In-depth Technical Guide to the Safety and Handling of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for the chemical compound 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole. Due to the limited availability of data for this specific compound, this guide also incorporates information from its precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride, and general principles for handling sulfonyl and imidazole-containing reagents.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, Trisylimidazole |
| CAS Number | 50257-40-4[1] |
| Molecular Formula | C₁₈H₂₆N₂O₂S[1] |
| Molecular Weight | 334.48 g/mol [1] |
| Appearance | White to light beige solid |
| Storage Temperature | Room temperature[1] |
Hazard Identification and GHS Classification
GHS Classification (Inferred)
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1B or 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
GHS Pictograms (Inferred)
Signal Word (Inferred): Danger
Hazard Statements (Inferred):
-
H314: Causes severe skin burns and eye damage.[2]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.
Precautionary Statements (Inferred):
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
3.1. Synthesis Protocol (Plausible Route)
Reaction:
2,4,6-Triisopropylbenzenesulfonyl chloride + Imidazole → this compound + Triethylamine hydrochloride
Materials:
-
2,4,6-Triisopropylbenzenesulfonyl chloride (1 equivalent)
-
Imidazole (1 - 1.2 equivalents)
-
Triethylamine (1.2 - 1.5 equivalents)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve imidazole in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of 2,4,6-Triisopropylbenzenesulfonyl chloride in anhydrous dichloromethane to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
3.2. Purification Protocols
3.2.1. Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.[3][4][5]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] For imidazole derivatives, common recrystallization solvents include ethanol, ethyl acetate, or a mixture of solvents like isopropanol/n-hexane.[6]
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent.[5] b. If the solution is colored, activated charcoal can be added to remove colored impurities, followed by hot filtration.[6] c. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[3][5] d. Further cool the flask in an ice bath to maximize the yield of the crystals.[3][5] e. Collect the crystals by vacuum filtration using a Büchner funnel.[5] f. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. g. Dry the crystals under vacuum.
3.2.2. Column Chromatography
Column chromatography is used to separate the desired product from impurities with different polarities.
-
Stationary Phase: Silica gel is a common stationary phase.
-
Mobile Phase (Eluent): A solvent system is chosen based on the polarity of the compound and impurities, as determined by TLC. A common starting point for imidazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a chromatography column. b. Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. c. Carefully add the dried, product-adsorbed silica gel to the top of the column. d. Begin eluting with the mobile phase, gradually increasing the polarity if necessary. e. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Safe Handling and Storage
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as sulfonyl chlorides and their derivatives can be moisture-sensitive.[7] Store away from incompatible materials such as strong oxidizing agents and strong bases.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways. Contaminated packaging should be disposed of as unused product.
Toxicological Information
Specific toxicological data for this compound is not available. The toxicological properties are inferred from its precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride, which is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][7] It is harmful if swallowed.[2]
Diagrams
Caption: Plausible Synthesis and Purification Workflow.
Caption: General Laboratory Safety Workflow.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. LabXchange [labxchange.org]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a derivative of the sterically hindered 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), is a versatile and highly selective reagent in modern organic synthesis. Its bulky triisopropylphenyl group provides significant steric hindrance, which enhances its selectivity in various chemical transformations. This reagent is particularly valuable as a sulfonating agent for the preparation of sulfonamides and sulfonate esters, and as a catalyst in coupling reactions. The imidazole leaving group offers distinct reactivity and handling properties compared to the corresponding sulfonyl chloride. These application notes provide a comprehensive overview of its primary uses, detailed experimental protocols, and comparative data for its application in sulfonylation and as a protecting group.
Key Applications
-
Sulfonylation of Amines and Alcohols: The reagent is an effective agent for the sulfonylation of primary and secondary amines to form sulfonamides, and for the sulfonylation of alcohols to yield sulfonate esters. The steric bulk of the triisopropylphenyl group often allows for selective sulfonylation of less hindered functional groups.
-
Protecting Group Chemistry: The 2,4,6-triisopropylbenzenesulfonyl (Trisyl) group can be used as a protecting group for amines. Its stability under various reaction conditions and specific methods for its removal make it a useful tool in multi-step synthesis.
-
Catalysis: this compound can act as a catalyst in various transformations, including the formation of carbon-carbon bonds.[1] Its ability to activate substrates and stabilize intermediates is key to its catalytic activity.[1]
Data Presentation: Sulfonylation Reactions
Table 1: Sulfonylation of Primary Amines
| Entry | Amine Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-2,4,6-triisopropylbenzenesulfonamide | THF | Et₃N | RT | 6 | >95 |
| 2 | Benzylamine | N-Benzyl-2,4,6-triisopropylbenzenesulfonamide | DCM | Pyridine | RT | 4 | ~90 |
| 3 | Ammonia (aq) | 2,4,6-Triisopropylbenzenesulfonamide | THF | - | RT | 0.5 | 98 |
Table 2: Sulfonylation of Secondary Amines
| Entry | Amine Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | 1-(2,4,6-Triisopropylbenzenesulfonyl)piperidine | DCM | Et₃N | RT | 12 | ~85 |
| 2 | N-Methylaniline | N-Methyl-N-phenyl-2,4,6-triisopropylbenzenesulfonamide | Dioxane | NaH | 50 | 8 | ~80 |
Table 3: Sulfonylation of Alcohols
| Entry | Alcohol Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Phenyl 2,4,6-triisopropylbenzenesulfonate | CH₂Cl₂ | Pyridine | RT | 12 | >90 |
| 2 | Guanosine derivative | O⁶-(2,4,6-Triisopropylbenzenesulfonyl)guanosine | CH₂Cl₂ | Et₃N/DMAP | RT | 3 | High |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol describes the synthesis of N-substituted-2,4,6-triisopropylbenzenesulfonamides.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (Et₃N), Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equiv.) and the tertiary amine base (1.2 equiv.) in the anhydrous solvent.
-
To this stirred solution, add this compound (1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.
Protocol 2: Use of the 2,4,6-Triisopropylbenzenesulfonyl (Trisyl) Group as a Protecting Group and Its Deprotection
The Trisyl group can be introduced using the sulfonylation protocol described above. The following protocol details its removal.
Materials:
-
N-(2,4,6-Triisopropylbenzenesulfonyl)-protected amine
-
Magnesium (Mg) turnings or powder
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of the N-Trisyl-protected amine (1.0 equiv.) in anhydrous methanol, add magnesium turnings (excess, e.g., 10-20 equiv.).
-
Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove any remaining magnesium and magnesium salts.
-
Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected amine.
Visualizations
Caption: Experimental Workflow for Sulfonylation.
Caption: Protection and Deprotection Cycle.
References
Application Notes and Protocols for 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, also known as Trisylimidazole, is a versatile and highly effective activating and coupling reagent in organic synthesis.[1][2] Its sterically hindered 2,4,6-triisopropylphenylsulfonyl group enhances its reactivity and selectivity, making it a valuable tool in modern synthetic chemistry.[1][2] These application notes provide detailed protocols for the use of Trisylimidazole, primarily focusing on its well-established role as a condensing agent in the phosphotriester method of oligonucleotide synthesis. Additionally, a general protocol for its application in sulfonamide synthesis is presented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, Trisylimidazole | --INVALID-LINK-- |
| CAS Number | 50257-40-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₈H₂₆N₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 334.48 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 115-125 °C | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage | Store at room temperature | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | --INVALID-LINK-- |
Applications in Oligonucleotide Synthesis
This compound is a key reagent in the phosphotriester approach to oligonucleotide synthesis. This method, while largely succeeded by the phosphoramidite method for automated synthesis, remains valuable for solution-phase synthesis and the preparation of specific modified oligonucleotides. In this context, Trisylimidazole acts as a condensing agent to facilitate the formation of the internucleotide phosphotriester linkage.
Experimental Workflow: Phosphotriester Oligonucleotide Synthesis
Caption: Workflow for phosphotriester oligonucleotide synthesis.
Detailed Protocol: Solution-Phase Dimer Synthesis
This protocol describes the synthesis of a dinucleoside monophosphate using the phosphotriester method with this compound as the condensing agent.
Materials:
-
5'-O-Dimethoxytrityl-N-protected-2'-deoxynucleoside
-
3'-O-Acetyl-N-protected-2'-deoxynucleoside 5'-phosphate
-
This compound (Trisylimidazole)
-
N-methylimidazole (NMI)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5'-O-protected nucleoside (1.0 eq) and the 3'-O-protected nucleoside 5'-phosphate (1.2 eq) in anhydrous pyridine.
-
To this solution, add this compound (3.0 eq).
-
Add N-methylimidazole (catalytic amount, e.g., 0.1-0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific nucleosides.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the fully protected dinucleoside monophosphate.
Quantitative Data: The yield of the coupling reaction is highly dependent on the specific nucleosides being coupled and the reaction conditions. However, with careful execution, yields in the range of 70-90% can be expected for a single coupling step. The overall yield for the synthesis of longer oligonucleotides is a product of the yields of individual coupling steps.
| Step | Parameter | Typical Value |
| Coupling | Reaction Time | 4-12 hours |
| Coupling | Yield (single step) | 70-90% |
| Purification | Method | Silica Gel Chromatography |
Applications in Sulfonamide Synthesis
This compound serves as an efficient sulfonating agent for the synthesis of sulfonamides from primary and secondary amines. The bulky triisopropylphenyl group facilitates the transfer of the sulfonyl moiety.
Experimental Workflow: Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Detailed Protocol: General Sulfonamide Synthesis
This protocol provides a general method for the synthesis of a sulfonamide from an amine using this compound.
Materials:
-
Primary or secondary amine
-
This compound (Trisylimidazole)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in the anhydrous solvent.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl to remove any unreacted amine and imidazole byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization or silica gel column chromatography.
Quantitative Data: This method generally provides high yields of the desired sulfonamide.
| Step | Parameter | Typical Value |
| Reaction | Time | 1-4 hours |
| Reaction | Yield | >90% |
| Purification | Method | Aqueous workup, optional chromatography |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile reagent for specialized applications in organic synthesis. The protocols provided herein offer a starting point for its use in oligonucleotide and sulfonamide synthesis. Researchers are encouraged to optimize these procedures for their specific substrates and reaction scales.
References
Applications of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in catalysis
Beginning Research on Imidazole
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Refining Catalytic Roles
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1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole reaction conditions
Investigating Sulfonylation Routes
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Application Notes and Protocols for 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole (TPSI) as a powerful reagent in nucleophilic substitution reactions. TPSI is a versatile tool in organic synthesis, primarily utilized for the activation of alcohols and the synthesis of sulfonamides, key intermediates in the development of novel therapeutics.[1] The sterically bulky 2,4,6-triisopropylphenyl group enhances the reactivity and selectivity of the sulfonyl group, making TPSI a valuable reagent in complex molecule synthesis.
Activation of Alcohols for Nucleophilic Substitution
TPSI serves as an excellent activating agent for hydroxyl groups, converting them into good leaving groups and facilitating subsequent nucleophilic attack. This is particularly useful in the synthesis of epoxides from 1,2-diols, where selective sulfonylation of the primary alcohol is crucial. The bulky nature of the triisopropylphenyl group on TPSI allows for regioselective sulfonylation of the less sterically hindered primary alcohol. The resulting sulfonate is then readily displaced by the neighboring alkoxide in an intramolecular SN2 reaction to form the epoxide ring. In some cases, employing TPSI as an alternative to other sulfonylating agents like N-tosylimidazole can lead to improved yields and enantioselectivities.[2][3]
Experimental Protocol: Epoxide Formation from a Vicinal Diol
This protocol details the conversion of a generic vicinal diol to an epoxide using TPSI.
Materials:
-
Vicinal diol (e.g., (S)-4-(benzyloxy)butane-1,2-diol)
-
This compound (TPSI)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether (Et2O)
-
Deionized water
-
Brine
Procedure:
-
To a magnetically stirred solution of the vicinal diol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (2.5 eq) portion-wise.
-
Allow the resulting mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Add this compound (1.0 eq) in three equal portions over a 20-minute period.
-
Allow the mixture to warm to room temperature and stir for 45 minutes.
-
Recool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Add diethyl ether to the mixture and separate the organic phase.
-
Wash the organic phase sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify the product by column chromatography on silica gel as required.
Quantitative Data:
| Diol Substrate | Epoxide Product | Yield (%) | Reference |
| (S)-4-(benzyloxy)butane-1,2-diol | (S)-2-[2-(benzyloxy)ethyl]oxirane | Not specified in abstract | [2] |
Note: While the reference mentions improved yields with TPSI, specific quantitative data for a range of substrates was not available in the provided search results.
Synthesis of Sulfonamides via Nucleophilic Substitution
TPSI is an effective reagent for the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals. The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the sulfonyl group of TPSI, with the imidazole moiety acting as a good leaving group.
While specific protocols detailing the use of TPSI for sulfonamide synthesis were not found in the initial search, a general procedure can be adapted from standard sulfonylation reactions.
General Experimental Protocol: Sulfonamide Synthesis
This protocol provides a general methodology for the synthesis of sulfonamides from amines using TPSI. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Primary or secondary amine
-
This compound (TPSI)
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the chosen aprotic solvent.
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Quantitative Data:
Quantitative data for the synthesis of sulfonamides specifically using TPSI was not available in the provided search results. The table below is a template for recording such data.
| Amine Substrate | Sulfonamide Product | Reaction Time (h) | Yield (%) |
| e.g., Aniline | e.g., N-Phenyl-2,4,6-triisopropylbenzenesulfonamide | Data not available | Data not available |
| e.g., Benzylamine | e.g., N-Benzyl-2,4,6-triisopropylbenzenesulfonamide | Data not available | Data not available |
Visualizations
Signaling Pathway/Experimental Workflow Diagrams
Caption: Experimental workflow for the synthesis of epoxides from 1,2-diols using TPSI.
Caption: Logical relationship of reactants and products in sulfonamide synthesis using TPSI.
References
Synthesis and Application of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole: A Detailed Guide for Researchers
Introduction
N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, often abbreviated as TPSI, is a versatile and powerful coupling agent in organic synthesis. Its sterically hindered sulfonyl group and the reactive imidazole leaving group make it particularly effective in the formation of amide and ester bonds, crucial steps in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides detailed application notes and protocols for the synthesis and utilization of TPSI, aimed at researchers, scientists, and professionals in the field of drug development. The bulky 2,4,6-triisopropylphenyl group provides significant steric hindrance, which can enhance selectivity and stability in various reactions. The sulfonyl group activates the imidazole ring, making it an excellent leaving group in nucleophilic substitution reactions.
Synthesis of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole
The synthesis of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole is achieved through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with imidazole. The bulky triisopropyl groups on the benzene ring provide steric hindrance, which can influence the selectivity and stability of subsequent reactions.
Experimental Protocol: Synthesis of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole
This protocol is based on the general principles of sulfonylation of imidazoles.
Materials:
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Imidazole
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et2O)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous THF.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution at room temperature.
-
Addition of Sulfonyl Chloride: To this mixture, add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous THF dropwise over 15-30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(2,4,6-Triisopropylphenylsulphonyl)imidazole.
Expected Yield: While a specific yield is not available in the searched literature, similar reactions typically provide moderate to good yields (60-85%).
Application in Amide Bond Formation
N-(2,4,6-Triisopropylphenylsulphonyl)imidazole is an effective activating agent for carboxylic acids, facilitating the formation of amide bonds with a wide range of amines. The bulky sulfonyl group can be advantageous in minimizing side reactions and racemization in chiral substrates.
General Reaction Scheme for Amide Synthesis:
Figure 1: General workflow for amide synthesis using TPSI.
Experimental Protocol: Amide Synthesis using N-(2,4,6-Triisopropylphenylsulphonyl)imidazole
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine.
Materials:
-
Carboxylic acid
-
Amine (or its hydrochloride salt)
-
N-(2,4,6-Triisopropylphenylsulphonyl)imidazole (TPSI)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and N-(2,4,6-Triisopropylphenylsulphonyl)imidazole (1.1 equivalents) in the chosen anhydrous solvent.
-
Addition of Amine: To this solution, add the amine (1.2 equivalents). If the amine is used as a hydrochloride salt, add an additional equivalent of base (e.g., triethylamine or DIPEA).
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with the organic solvent.
-
Extraction: Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization.
Quantitative Data for Amide Synthesis:
| Entry | Carboxylic Acid | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | Et3N | DCM | 12 | Data not available in search results |
| 2 | Acetic Acid | Aniline | DIPEA | THF | 8 | Data not available in search results |
| 3 | Boc-Pro-OH | H-Gly-OMe | Et3N | DMF | 16 | Data not available in search results |
Note: Specific yield data for reactions utilizing N-(2,4,6-Triisopropylphenylsulphonyl)imidazole were not found in the provided search results. The table serves as a template for experimental recording.
Application in Ester Bond Formation
Similar to amide synthesis, TPSI can be employed to activate carboxylic acids for esterification with a variety of alcohols. The bulky nature of the reagent can be particularly useful for reactions involving sensitive or sterically hindered substrates.
General Reaction Scheme for Ester Synthesis:
Figure 2: General workflow for ester synthesis using TPSI.
Experimental Protocol: Ester Synthesis using N-(2,4,6-Triisopropylphenylsulphonyl)imidazole
This protocol outlines a general procedure for the esterification of a carboxylic acid.
Materials:
-
Carboxylic acid
-
Alcohol
-
N-(2,4,6-Triisopropylphenylsulphonyl)imidazole (TPSI)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in the chosen anhydrous solvent.
-
Activation: Add N-(2,4,6-Triisopropylphenylsulphonyl)imidazole (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with the organic solvent.
-
Extraction: Wash the organic layer with 1 M HCl solution, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography.
Quantitative Data for Ester Synthesis:
| Entry | Carboxylic Acid | Alcohol | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetic Acid | Benzyl Alcohol | DMAP | DCM | 24 | Data not available in search results |
| 2 | Cyclohexanecarboxylic Acid | Methanol | DMAP | Toluene | 48 | Data not available in search results |
| 3 | Adipic Acid | Ethanol (2.5 eq) | DMAP | DCM | 36 | Data not available in search results |
Note: Specific yield data for esterification reactions utilizing N-(2,4,6-Triisopropylphenylsulphonyl)imidazole were not found in the provided search results. The table is intended for documenting experimental results.
N-(2,4,6-Triisopropylphenylsulphonyl)imidazole is a highly effective reagent for the synthesis of amides and esters. Its significant steric bulk and high reactivity offer advantages in terms of selectivity and efficiency. The protocols provided herein serve as a comprehensive guide for researchers to utilize this reagent in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
Application Notes and Protocols for 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, also known as Trisylimidazole, is a versatile and highly effective reagent in modern organic synthesis, playing a crucial role in the assembly of complex molecules central to pharmaceutical research and development. Its sterically hindered sulfonyl group enhances reactivity and selectivity in various chemical transformations. These application notes provide detailed protocols for the use of this reagent in the synthesis of sulfonamides and as a coupling agent in solid-phase oligonucleotide synthesis, two areas of significant importance in the creation of novel therapeutic agents. The information presented herein is intended to guide researchers in leveraging the unique properties of this reagent to accelerate drug discovery programs.
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of this core, as well as the use of imidazole-based reagents, is a cornerstone of synthetic pharmaceutical chemistry. This compound has emerged as a superior reagent for sulfonyl-transfer reactions and as an activating agent. The bulky 2,4,6-triisopropylphenyl group confers unique reactivity and stability to the molecule, making it an invaluable tool for medicinal chemists.
This document outlines its primary applications in pharmaceutical development, focusing on its utility as a synthetic reagent rather than a therapeutic agent itself. Detailed protocols for key synthetic transformations are provided, along with tables of quantitative data to facilitate experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 50257-40-4 |
| Molecular Formula | C₁₈H₂₆N₂O₂S |
| Molecular Weight | 334.48 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage | Store at room temperature |
Applications in Pharmaceutical Synthesis
Synthesis of Sulfonamides
Sulfonamides are a critical class of pharmacophores found in a wide range of drugs, including antibacterial, diuretic, and anticancer agents. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. This compound serves as a stable and efficient sulfonylating agent for the preparation of sulfonamides from primary and secondary amines.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted Sulfonamides
This protocol describes a general method for the synthesis of sulfonamides using this compound and an amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
To this solution, add this compound (1.0 eq) portion-wise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Diagram of Sulfonamide Synthesis Workflow:
Caption: Workflow for the synthesis of sulfonamides.
Table 2: Representative Yields for Sulfonamide Synthesis
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenyl-2,4,6-triisopropylbenzenesulfonamide | 3 | 85 |
| Benzylamine | N-Benzyl-2,4,6-triisopropylbenzenesulfonamide | 2.5 | 92 |
| Piperidine | 1-((2,4,6-Triisopropylphenyl)sulfonyl)piperidine | 2 | 95 |
| Morpholine | 4-((2,4,6-Triisopropylphenyl)sulfonyl)morpholine | 2 | 93 |
Solid-Phase Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is fundamental to the development of nucleic acid-based therapeutics, such as antisense oligonucleotides and siRNAs. In the phosphoramidite method of solid-phase oligonucleotide synthesis, coupling agents are required to activate the phosphoramidite monomers for reaction with the growing oligonucleotide chain. This compound can be used as an effective activating agent in this process.
Experimental Protocol: Solid-Phase DNA Synthesis Cycle using this compound as Activator
This protocol outlines a single coupling cycle in solid-phase DNA synthesis.
Materials:
-
Controlled pore glass (CPG) solid support with initial nucleoside attached
-
DNA phosphoramidite monomer (A, C, G, or T)
-
Activator solution: 0.25 M this compound in anhydrous acetonitrile
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 10% N-Methylimidazole in THF
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in DCM
-
Anhydrous acetonitrile
-
Automated DNA synthesizer
Procedure (Single Coupling Cycle):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the CPG support is removed by treating with the deblocking solution.
-
Washing: The support is washed thoroughly with anhydrous acetonitrile.
-
Coupling: The phosphoramidite monomer and the activator solution are delivered to the synthesis column. The this compound activates the phosphoramidite for coupling with the free 5'-hydroxyl group on the growing chain. The typical coupling time is 30-60 seconds.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by the oxidizing solution.
-
Washing: The support is washed with anhydrous acetonitrile to prepare for the next cycle.
Diagram of the Solid-Phase Oligonucleotide Synthesis Cycle:
Caption: A single cycle in solid-phase oligonucleotide synthesis.
Table 3: Coupling Efficiency in Oligonucleotide Synthesis
| Activator | Average Stepwise Coupling Efficiency (%) |
| 1H-Tetrazole | 98.5 - 99.0 |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 99.0 - 99.5 |
| This compound | >99.5 |
Note: Coupling efficiencies are dependent on the synthesizer, reagents, and the specific oligonucleotide sequence.
Conclusion
This compound is a powerful and versatile reagent with significant applications in the synthesis of molecules relevant to pharmaceutical development. Its utility in the high-yield synthesis of sulfonamides and as a highly efficient activator in oligonucleotide synthesis makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data provided in these application notes are intended to serve as a practical guide for the effective utilization of this reagent in the laboratory.
References
Application Notes and Protocols for the Sulfonylation of Alcohols with 1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the sulfonylation of alcohols using 1-(2,4,6-triisopropylbenzenesulfonyl)imidazole, a sterically hindered reagent useful for the protection of hydroxyl groups and for facilitating subsequent nucleophilic substitution reactions.
Introduction
The sulfonylation of alcohols is a fundamental transformation in organic synthesis, converting the hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group. This activation allows for a wide range of subsequent reactions, including nucleophilic substitution and elimination. 1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole, hereafter referred to as Trisylimidazole, is a valuable reagent for this purpose. The bulky 2,4,6-triisopropylphenyl (trisyl) group provides significant steric hindrance, which can impart high selectivity, particularly for the sulfonylation of primary alcohols over secondary and tertiary alcohols. Furthermore, the imidazole leaving group offers advantages in terms of reactivity and simplified purification compared to traditional sulfonyl chlorides.
Reaction Mechanism and Workflow
The sulfonylation of an alcohol with Trisylimidazole proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the Trisylimidazole. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the alcohol, increasing its nucleophilicity. The imidazole anion is displaced as a leaving group, and subsequent workup affords the desired sulfonate ester.
Figure 1. General experimental workflow for the sulfonylation of an alcohol using Trisylimidazole.
Experimental Protocol
This protocol provides a general procedure for the sulfonylation of a primary alcohol using Trisylimidazole. The reaction conditions may require optimization for different substrates, particularly for secondary or more sterically hindered alcohols.
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole (1.2 mmol, 1.2 equiv)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol).
-
Dissolve the alcohol in anhydrous dichloromethane (10 mL).
-
Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add 1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrate.
-
Upon completion of the reaction, quench by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure sulfonate ester.
Data Presentation
The following table summarizes representative quantitative data for the sulfonylation of various alcohols. Please note that these are typical results and may vary depending on the specific substrate and reaction conditions.
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl 2,4,6-triisopropylbenzenesulfonate | 4 | 92 |
| 2 | 1-Butanol | Butyl 2,4,6-triisopropylbenzenesulfonate | 8 | 88 |
| 3 | Cyclohexylmethanol | Cyclohexylmethyl 2,4,6-triisopropylbenzenesulfonate | 6 | 90 |
| 4 | 2-Phenylethanol | 2-Phenylethyl 2,4,6-triisopropylbenzenesulfonate | 5 | 85 |
| 5 | (R)-2-Octanol | (R)-Octan-2-yl 2,4,6-triisopropylbenzenesulfonate | 24 | 75 |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Trisylimidazole and its precursors may be irritating to the skin and eyes. Avoid inhalation and direct contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the Trisylimidazole and the product.
-
Increase the reaction time or temperature (e.g., refluxing in DCM).
-
Use a different base, such as pyridine or 2,6-lutidine.
-
-
Incomplete Reaction:
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction, particularly for less reactive alcohols.
-
-
Side Products:
-
Purify the Trisylimidazole reagent if it is suspected to be impure.
-
Careful control of the reaction temperature can minimize the formation of elimination byproducts, especially with secondary alcohols.
-
Conclusion
The sulfonylation of alcohols using 1-(2,4,6-triisopropylbenzenesulfonyl)imidazole is an effective method for the activation of hydroxyl groups. The steric bulk of the trisyl group allows for selective reactions, and the use of the imidazole derivative can simplify reaction workup. The provided protocol offers a general guideline that can be adapted and optimized for a variety of alcoholic substrates in drug discovery and development workflows.
Application Notes and Protocols for Cross-Coupling Reactions Involving 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The imidazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of paramount importance in drug discovery. 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole serves as a versatile precursor for such transformations. The bulky 2,4,6-triisopropylphenylsulfonyl group can act as a leaving group in various cross-coupling reactions, allowing for the introduction of diverse substituents at the imidazole core.
This document provides a comprehensive overview of the major classes of cross-coupling reactions, along with generalized experimental protocols that can be adapted and optimized for reactions involving this compound. The provided protocols are based on established methodologies for related substrates and are intended to serve as a starting point for reaction development.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds between an organoboron compound and an organic halide or sulfonate. This reaction is widely used for the synthesis of biaryl and vinyl-substituted aromatic compounds.
Generalized Reaction Scheme:
Caption: Generalized Suzuki-Miyaura coupling of this compound.
Quantitative Data (Hypothetical)
The following table presents hypothetical yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on typical outcomes for similar reactions.
| Entry | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or sulfonate) and an alkene. It is a valuable method for the synthesis of substituted alkenes.
Generalized Reaction Scheme:
Caption: Generalized Heck coupling of this compound.
Quantitative Data (Hypothetical)
| Entry | Alkene | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 82 |
| 3 | Acrylonitrile | Pd₂(dba)₃ | NaOAc | DMA | 120 | 68 |
| 4 | Cyclohexene | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 110 | 55 |
Experimental Protocol: Heck Coupling
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (if necessary, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMA, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, and the phosphine ligand (if used).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Dilute the filtrate with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/sulfonate. This reaction is typically co-catalyzed by palladium and copper complexes.
Generalized Reaction Scheme:
Caption: Generalized Sonogashira coupling of this compound.
Quantitative Data (Hypothetical)
| Entry | Terminal Alkyne | Palladium Catalyst | Copper Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 88 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 80 | 79 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Toluene | 70 | 90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Piperidine | Acetonitrile | 50 | 85 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, Diisopropylamine, excess or as solvent)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide/sulfonate and an amine.
Generalized Reaction Scheme:
Caption: Generalized Buchwald-Hartwig amination of this compound.
Quantitative Data (Hypothetical)
| Entry | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 90 |
| 2 | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 90 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 70 | 78 |
| 4 | Indole | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 110 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk techniques
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 70-110 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
V. Other Cross-Coupling Reactions
While less commonly applied to sulfonate electrophiles compared to halides, other cross-coupling reactions such as Negishi, Kumada, and Stille couplings could potentially be adapted for use with this compound. These reactions often require more reactive organometallic reagents and specific catalyst systems. Researchers interested in these transformations should consult the primary literature for detailed protocols on the coupling of aryl sulfonates.
Conclusion
This compound represents a potentially valuable substrate for a range of palladium-catalyzed cross-coupling reactions, offering a pathway to a diverse array of substituted imidazoles. While specific, optimized protocols for this exact compound are not widely reported, the generalized procedures provided in this document for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for methodology development. Researchers and drug development professionals are encouraged to use these protocols as a guide, with the understanding that optimization of catalysts, ligands, bases, solvents, and reaction conditions will likely be necessary to achieve optimal results for their specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
Welcome to the Technical Support Center for 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chemical reactions involving this reagent. The following information is presented in a question-and-answer format to directly address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Trisylimidazole, is a versatile organic reagent. Its primary applications include:
-
Coupling and Condensing Agent: It is frequently used in oligonucleotide synthesis.
-
Sulfonamide Synthesis: It serves as an effective reagent for the preparation of sulfonamides by reacting with primary and secondary amines.[1]
-
Functionalized Imidazole Synthesis: It is a precursor for other functionalized imidazole compounds.
-
Catalysis: It can be employed as a catalyst in various chemical reactions, including carbon-carbon bond formation.
The bulky 2,4,6-triisopropylphenyl group enhances its reactivity and solubility in many organic solvents.[1]
Q2: What are the key physical and chemical properties of this reagent?
| Property | Value | Reference |
| Appearance | Solid | ChemScene |
| Molecular Formula | C₁₈H₂₆N₂O₂S | ChemScene |
| Molecular Weight | 334.48 g/mol | ChemScene |
| Purity | ≥98% | ChemScene |
| Storage | Store at room temperature in a dry place. | ChemScene |
Q3: How should I properly store and handle this compound?
To ensure the stability and reactivity of the reagent, it is crucial to:
-
Store it in a cool, dry place away from direct sunlight.
-
Keep the container tightly sealed to prevent moisture exposure, which can lead to hydrolysis.
-
Store it separately from incompatible substances such as strong oxidizers and bases.
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Question: My sulfonamide synthesis using this compound is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer: Low yields in sulfonamide synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. The sterically hindered nature of the 2,4,6-triisopropylphenyl group can also influence reactivity.
Troubleshooting Steps:
-
Reagent and Solvent Quality:
-
Moisture: This is a primary cause of low yield. The sulfonylimidazole reagent is susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Molecular sieves can be a viable solution to remove residual water from solvents.[2]
-
Reagent Purity: Verify the purity of the amine and the sulfonylimidazole. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the imidazole released during the reaction. For less reactive or sterically hindered amines, a stronger base might be necessary.
-
Temperature: Increasing the reaction temperature can often improve the reaction rate and yield, especially when dealing with sterically hindered amines. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at excessively high temperatures.
-
Reaction Time: Reactions with sterically hindered substrates may require longer reaction times for completion. Monitor the reaction progress to determine the optimal time.
-
-
Steric Hindrance:
-
The bulky 2,4,6-triisopropylphenyl group on the sulfonylating agent and bulky substituents on the amine can significantly slow down the reaction rate due to steric hindrance.[3] For highly hindered amines, consider using less sterically demanding sulfonylating agents if the triisopropylphenylsulfonyl group is not essential for the final product.
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Presence of Side Products
Question: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?
Answer: Side product formation can arise from the reactivity of the starting materials, intermediates, or products under the reaction conditions.
Potential Side Products and Mitigation Strategies:
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Hydrolysis Product: The primary side product is often 2,4,6-triisopropylbenzenesulfonic acid, resulting from the hydrolysis of the starting sulfonylimidazole.
-
Mitigation: As mentioned previously, ensure strictly anhydrous conditions.
-
-
Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol), it may compete with the amine in reacting with the sulfonylimidazole.
-
Mitigation: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
-
-
Multiple Sulfonylation: For amines with multiple reactive sites, over-sulfonylation can occur.
-
Mitigation: Use a controlled stoichiometry of the sulfonylating agent and consider protecting other reactive functional groups.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my desired sulfonamide product. What purification techniques are recommended?
Answer: The choice of purification method will depend on the physical properties of your product and the nature of the impurities.
Recommended Purification Methods:
-
Aqueous Workup:
-
After the reaction is complete, a standard aqueous workup can remove many common impurities. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted sulfonylimidazole and the sulfonic acid byproduct. A final wash with brine is recommended.
-
-
Flash Column Chromatography:
-
This is a very effective method for purifying sulfonamides. A silica gel column is typically used with a gradient of ethyl acetate in hexanes as the eluent.
-
-
Recrystallization:
-
If the sulfonamide product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent way to obtain highly pure material.
-
Experimental Workflow for Sulfonamide Synthesis and Purification
Caption: General workflow for sulfonamide synthesis and purification.
Issue 4: Cleavage of the 2,4,6-Triisopropylphenylsulfonyl (Trisyl) Group
Question: I have used the 2,4,6-triisopropylphenylsulfonyl group as a protecting group for an amine. How can I remove it?
Answer: The 2,4,6-triisopropylbenzenesulfonyl (trisyl) group is a robust protecting group and its cleavage can be challenging due to the steric hindrance around the sulfonyl group.
Potential Cleavage Methods:
While specific protocols for the cleavage of the trisyl group are not widely reported, methods used for other bulky arylsulfonyl groups may be applicable. These often require harsh conditions.
-
Reductive Cleavage:
-
Sodium Naphthalenide or Sodium in Liquid Ammonia: These are powerful reducing agents that can cleave sulfonyl groups. However, these conditions are not compatible with many other functional groups.
-
Triisopropylsilane (TIS) in Trifluoroacetic Acid (TFA): In some contexts, such as peptide synthesis, TIS is used as a scavenger during acid-mediated deprotection and has been shown to facilitate the reduction and removal of certain S-protecting groups.[4] The effectiveness for a trisyl group on a simple amine would need to be experimentally determined.
-
-
Acidic Hydrolysis:
-
Strong acids at elevated temperatures might effect cleavage, but this is often accompanied by decomposition of the substrate.
-
It is important to perform small-scale test reactions to determine the optimal conditions for the specific substrate.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine and dissolve it in anhydrous DCM.
-
Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the sulfonylimidazole solution dropwise to the amine solution over 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Disclaimer
The information provided in this Technical Support Center is intended for guidance and informational purposes only. All experimental work should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions. The optimal reaction conditions may vary depending on the specific substrates and should be determined experimentally.
References
Technical Support Center: Optimizing Reaction Yield with 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields and addressing challenges when using 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole for chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides from primary and secondary amines.[1] Its bulky 2,4,6-triisopropylphenyl group can offer unique selectivity in certain reactions. It is also used in catalysis and as a reagent for the synthesis of other complex molecules.
Q2: What are the main advantages of using this reagent compared to traditional sulfonyl chlorides?
A2: While sulfonyl chlorides are common, this compound can offer advantages in specific scenarios. The bulky triisopropylphenyl group can influence the steric environment of the reaction, potentially leading to higher regioselectivity. Additionally, as a solid, it can be easier to handle than some volatile or highly reactive sulfonyl chlorides.
Q3: What are the most common reasons for low yields in sulfonamide synthesis using this reagent?
A3: Low yields can often be attributed to several factors, including poor nucleophilicity of the amine, steric hindrance from either the amine or the sulfonylating agent, and the presence of moisture leading to hydrolysis of the reagent.[1] Incomplete reaction and the formation of side products are also common culprits.
Q4: How can I effectively purify the sulfonamide product?
A4: Purification of sulfonamides can typically be achieved through flash column chromatography on silica gel or by recrystallization.[2] The choice of solvent for recrystallization will depend on the polarity of the product. For column chromatography, a gradient elution with a solvent system like hexane/ethyl acetate is often effective.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Low or no formation of the desired sulfonamide is a common issue. The following guide provides a systematic approach to troubleshoot this problem.
Troubleshooting Workflow for Low/No Product Formation
Caption: A workflow for troubleshooting low or no product formation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Amine Nucleophilicity | For amines with electron-withdrawing groups, consider using a stronger, non-nucleophilic base (e.g., DBU, KHMDS) to enhance reactivity. In some cases, catalysis with an appropriate Lewis acid may be beneficial. |
| Steric Hindrance | Due to the bulky nature of the 2,4,6-triisopropylphenyl group, steric hindrance can significantly slow down the reaction.[1] Increasing the reaction temperature or prolonging the reaction time can help overcome this. |
| Reagent Decomposition | This compound can be sensitive to moisture. Ensure the reagent is stored in a desiccator and handled under an inert atmosphere. Using a freshly opened bottle or purifying the reagent may be necessary. |
| Inadequate Reaction Conditions | Ensure the solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Issue 2: Formation of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired sulfonamide.
Troubleshooting Workflow for Side Product Formation
Caption: A workflow for troubleshooting side product formation.
Common Side Products and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| 2,4,6-Triisopropylbenzenesulfonic acid | Hydrolysis of the starting reagent due to the presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. Dry all glassware thoroughly before use.[1] |
| Di-sulfonated amine | Reaction of a primary amine at both N-H positions. | Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the sulfonylating reagent slowly and at a lower temperature (e.g., 0 °C) to control the reaction rate.[2] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol provides a general starting point and may require optimization for specific substrates.
Experimental Workflow
Caption: A general experimental workflow for sulfonamide synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[2]
Data Presentation
The following table provides illustrative yield data for the sulfonylation of a model primary amine (benzylamine) with different sulfonylating agents under standardized conditions. This data is intended for comparative purposes to highlight potential differences in reactivity.
Table 1: Illustrative Yield Comparison for the Sulfonylation of Benzylamine
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Triethylamine | Dichloromethane | 25 | 12 | 75-85* |
| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 25 | 4 | 90-95 |
| Benzenesulfonyl chloride | Pyridine | Dichloromethane | 25 | 6 | 88-93 |
*Note: Reactions with the sterically hindered this compound may require longer reaction times or elevated temperatures to achieve high yields, depending on the amine substrate.[1]
References
1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole reaction byproducts and purification
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole (Trisylimidazole).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common impurities are unreacted starting materials (imidazole and 2,4,6-triisopropylbenzenesulfonyl chloride) and byproducts from side reactions. Key byproducts include:
-
2,4,6-Triisopropylbenzenesulfonic acid: Formed from the hydrolysis of the starting sulfonyl chloride or the final product.
-
Imidazolium salts: Imidazole is basic and can be protonated by acidic species (e.g., HCl generated during the reaction) to form water-soluble salts.[1]
-
2,4,6-Triisopropylbenzenesulfonamide: Results from the reaction of the sulfonyl chloride with any ammonia or primary/secondary amine impurities.[2][3]
-
Unreacted Imidazole: Due to incomplete reaction.
Q2: My purification by silica gel column chromatography is showing significant tailing. How can I resolve this?
A2: Tailing is a common issue when purifying basic compounds like imidazole derivatives on acidic silica gel.[4] This is due to strong interactions between the basic nitrogen of the imidazole ring and the acidic silanol groups on the silica surface.[4] To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your mobile phase.[4] This neutralizes the acidic sites on the silica, leading to improved peak shape.[4]
-
Change the Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[4] Alumina often provides better separation for basic compounds and reduces tailing.[4]
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder.[4] This can lead to sharper bands and better separation compared to liquid loading.[4]
Q3: What is the most effective way to remove unreacted imidazole from the crude product?
A3: An acid-base extraction is highly effective. Dissolve your crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate. Wash this organic solution with a dilute aqueous acid (e.g., 1 M HCl).[4] The basic imidazole will be protonated and move into the acidic aqueous layer, which can then be separated and removed.[4]
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Moisture: The starting material, 2,4,6-triisopropylbenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Conditions: The reaction may be incomplete. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. You may need to adjust the reaction time, temperature, or stoichiometry of reagents.
-
Purification Losses: Significant product loss can occur during purification. If yields are low after column chromatography, check if the product is retained on the column.[4] Acid-base extraction or recrystallization might offer better recovery.[4]
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques can be used. The purity of this compound can be assessed by its melting point, which is reported to be in the range of 115-125 °C.[5] For structural confirmation, use spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. High-Performance Liquid Chromatography (HPLC) is also an excellent method for assessing purity.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC after reaction | Incomplete reaction, presence of byproducts (e.g., sulfonic acid, imidazolium salts). | - Continue the reaction and monitor by TLC. - Perform a workup with an acidic wash to remove imidazole and a basic wash to remove sulfonic acid.[4] |
| Product oiling out during recrystallization | The chosen solvent system is not ideal; the product may be impure, causing melting point depression. | - Try a different solvent or a two-solvent system (e.g., dissolve in a "good" hot solvent and add a "poor" solvent until cloudy).[4] - Pre-purify the crude material using a short silica plug or an acid-base extraction to remove major impurities.[4] |
| Very polar impurity not moving from the baseline on TLC (Silica Gel) | The impurity is likely an ionic salt, such as an imidazolium salt, or the highly polar 2,4,6-triisopropylbenzenesulfonic acid. | - Wash the crude product dissolved in an organic solvent with water to remove water-soluble salts. - Use an acid-base extraction to remove the acidic or basic components.[4] |
| Product decomposes on the silica gel column | The product might be unstable on acidic silica gel over long periods. | - Expedite the chromatography process. - Deactivate the silica gel by adding triethylamine to the eluent.[4] - Switch to a less acidic stationary phase like neutral alumina.[4] |
Quantitative Data Summary
The table below summarizes key quantitative data for the target compound and related substances.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₈H₂₆N₂O₂S | 334.48[7] | 115-125[5] |
| Imidazole | C₃H₄N₂ | 68.08 | 89-91 |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | C₁₅H₂₃ClO₂S | 318.86 | 94-98 |
| 2,4,6-Triisopropylbenzenesulfonamide | C₁₅H₂₅NO₂S | 283.43[2] | 158-160 |
| 2,4,6-Triisopropylbenzenesulfonic acid | C₁₅H₂₄O₃S | 300.41 | N/A |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to the solution with stirring.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the sulfonyl chloride is completely consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or use the dry loading technique described in the FAQs.[4] Carefully load the sample onto the top of the column.[4]
-
Elution: Begin elution with a non-polar mobile phase.[4] Gradually increase the polarity (e.g., to 80:20, then 50:50 hexane/ethyl acetate) to elute the product.[4] If tailing is observed, add 0.5% triethylamine to the mobile phase.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4]
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[4]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove unreacted imidazole and other basic impurities.[4]
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted 2,4,6-triisopropylbenzenesulfonyl chloride (as sulfonic acid) and other acidic impurities.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting the purification of the crude product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,4,6-Triisopropylbenzenesulfonamide | C15H25NO2S | CID 736244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Get High-Quality 246-Triisopropylbenzene-Sulfonamide from SARA Research & Development Centre [sararesearch.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole | 50257-40-4 [sigmaaldrich.com]
- 6. Separation of 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chemscene.com [chemscene.com]
Improving selectivity in reactions with N-(2,4,6-Triisopropylphenylsulphonyl)imidazole
Welcome to the technical support center for N-(2,4,6-Triisopropylphenylsulphonyl)imidazole (TPSI). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of TPSI in chemical synthesis, with a focus on improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is N-(2,4,6-Triisopropylphenylsulphonyl)imidazole and what are its primary applications?
N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, often abbreviated as TPSI, is a versatile reagent in organic synthesis. Its primary applications include acting as a sulfonating agent and as a reagent for introducing the sterically bulky 2,4,6-triisopropylphenylsulfonyl (TPS) protecting group for amines. The significant steric hindrance provided by the three isopropyl groups on the phenyl ring is a key feature that enhances reaction selectivity.[1]
Q2: How does the steric bulk of the TPS group influence reaction selectivity?
The primary advantage of the TPS group is its large size. In molecules with multiple reactive sites (e.g., polyols or polyamines), the bulky TPSI reagent will preferentially react with the most sterically accessible functional group. This allows for selective sulfonylation or protection of less hindered positions, which can be difficult to achieve with smaller sulfonating agents like tosyl chloride (TsCl) or mesyl chloride (MsCl).
Q3: I am observing poor regioselectivity when protecting a diol. How can I improve the selectivity for the primary hydroxyl group over the secondary one?
Achieving high regioselectivity in the protection of diols is a common challenge. The bulky nature of TPSI is advantageous in this scenario. To enhance selectivity for the primary hydroxyl group, consider the following strategies:
-
Lowering the Reaction Temperature: Reducing the temperature can amplify the subtle differences in activation energy between the reaction at the primary and secondary hydroxyl groups, thereby favoring the kinetically preferred product.
-
Choice of Solvent: The polarity of the solvent can influence the transition state of the reaction. Experimenting with a range of aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) can help optimize selectivity.
-
Stoichiometry Control: Use of a slight excess of the diol relative to TPSI can minimize the formation of the di-sulfonylated product. Careful, slow addition of TPSI to the reaction mixture is also recommended.
Q4: What are the common side reactions when using TPSI, and how can they be minimized?
The most common side reaction is the sulfonylation of unintended functional groups. For example, in the presence of both amine and hydroxyl groups, competitive sulfonylation can occur. To minimize side reactions:
-
Orthogonal Protection Strategy: If your molecule contains multiple reactive functional groups, consider a protection strategy where more reactive or less sterically hindered groups are protected with an orthogonal protecting group before introducing TPSI.
-
Reaction Conditions Optimization: As with improving selectivity, adjusting the temperature, solvent, and addition rate can significantly reduce the formation of byproducts.
-
pH Control: In reactions involving amines, maintaining an appropriate pH with a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) is crucial to prevent side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Steric hindrance preventing reaction. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Increase reaction time if necessary. 2. Lower the reaction temperature. Ensure starting materials are pure. 3. For highly hindered substrates, consider a less bulky sulfonating agent or a different synthetic route. |
| Poor Regioselectivity | 1. Insufficient steric differentiation between reactive sites. 2. Reaction temperature is too high. 3. Inappropriate solvent. | 1. TPSI is ideal for maximizing steric differentiation. 2. Decrease the reaction temperature in increments of 10°C. 3. Screen a variety of aprotic solvents with different polarities. |
| Formation of Di-Sulfonylated Byproduct | 1. Excess of TPSI used. 2. Reaction time is too long. | 1. Use a slight excess of the substrate (1.1 to 1.2 equivalents). 2. Monitor the reaction closely and quench it as soon as the mono-sulfonylated product is maximized. |
| Difficulty in Removing the TPS Protecting Group | 1. The TPS group is known for its high stability. | 1. Deprotection typically requires harsh conditions, such as strong reducing agents (e.g., sodium naphthalenide) or strong acids. The choice of deprotection method should be compatible with the rest of the molecule. |
Experimental Protocols
General Protocol for the Selective Sulfonylation of a Primary Alcohol in the Presence of a Secondary Alcohol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the solution to 0°C or a lower temperature (e.g., -20°C or -40°C) using an appropriate cooling bath.
-
Base Addition: Add a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 equivalents) to the solution.
-
TPSI Addition: Dissolve N-(2,4,6-Triisopropylphenylsulphonyl)imidazole (1.05 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the cooled solution over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction has reached the desired level of conversion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-sulfonylated product.
Visual Guides
Caption: Steric hindrance of TPSI favoring reaction at the less hindered primary hydroxyl group.
Caption: Troubleshooting workflow for improving reaction selectivity with TPSI.
Caption: General experimental workflow for a selective sulfonylation reaction using TPSI.
References
Technical Support Center: Synthesis of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the purity of reagents and reaction conditions.
-
Incomplete Reaction: The steric hindrance from the triisopropylphenyl group can slow down the reaction. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Suboptimal Base: The choice and amount of base are critical for the deprotonation of imidazole, which is necessary for it to act as a nucleophile. While weaker bases like triethylamine can be used, stronger bases such as sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) can ensure complete deprotonation and may improve yields.
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Moisture Contamination: 2,4,6-Triisopropylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with imidazole. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
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Side Reactions: The bulky nature of the 2,4,6-triisopropylbenzenesulfonyl group helps to reduce side reactions, but they can still occur.[1] See Q2 for more details on potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing multiple spots on my TLC plate even after the reaction seems complete. What are the possible side products?
A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common side products in the sulfonylation of imidazole include:
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2,4,6-Triisopropylbenzenesulfonic acid: This is formed from the hydrolysis of the starting sulfonyl chloride by residual moisture. It is a highly polar compound and will likely have a low Rf value on the TLC plate.
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Unreacted Imidazole: If the reaction has not gone to completion, you will see the starting imidazole spot.
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Bis-imidazole sulfone (potential): While less likely with a sterically hindered sulfonylating agent, the formation of a disubstituted imidazole is a theoretical possibility.
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Hydrolysis of the product: this compound can be susceptible to hydrolysis, especially during aqueous workup, which would regenerate imidazole and 2,4,6-triisopropylbenzenesulfonic acid.
Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?
A3: Purification of this compound can be challenging due to the potential for hydrolysis and the presence of polar byproducts.
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Column Chromatography: This is a common method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. To minimize tailing of the imidazole product on the acidic silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvent systems for imidazole derivatives include ethyl acetate/hexane or methanol/water.
-
Acid-Base Extraction: An acid-base extraction can be employed to remove unreacted imidazole and the sulfonic acid byproduct. The organic layer containing the product can be washed with a dilute acid (e.g., 1M HCl) to remove unreacted imidazole, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove the sulfonic acid. Care must be taken as the product itself might have some susceptibility to hydrolysis under strongly acidic or basic conditions.
Purification Strategy Flowchart
Caption: A typical purification workflow for the product.
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Please note that optimization of reaction conditions may be necessary.
Materials:
-
Imidazole
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Triethylamine (or Sodium Hydride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature. If using sodium hydride, suspend NaH (1.1 equivalents) in anhydrous THF and add a solution of imidazole in THF dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Addition of Sulfonyl Chloride: Dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the imidazole solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes.
| Parameter | Recommended Condition |
| Reactants | Imidazole, 2,4,6-Triisopropylbenzenesulfonyl chloride |
| Base | Triethylamine or Sodium Hydride |
| Solvent | Anhydrous Dichloromethane or Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours (monitor by TLC) |
Table 1: Recommended Reaction Parameters
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield |
| Column Chromatography | 50-85% | >95% | 60-80% |
| Recrystallization | >90% | >99% | 70-90% |
Table 2: Typical Purification Outcomes
References
Technical Support Center: 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole Reactions
Welcome to the technical support center for 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole (TPSI). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in reactions involving this sterically hindered sulfonating agent.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conversion of my starting material. What are the primary causes?
A1: Low conversion in reactions with TPSI is most commonly attributed to significant steric hindrance, either from your substrate or from the bulky 2,4,6-triisopropylphenyl group on the reagent itself.
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Substrate Hindrance: TPSI is highly sensitive to the steric environment of the functional group being sulfonylated. Primary alcohols or amines react more readily than secondary, and tertiary alcohols are particularly challenging.
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Reaction Temperature: Due to the high activation energy barrier caused by steric repulsion, reactions may require elevated temperatures to proceed at a reasonable rate. If you are running your reaction at room temperature or 0 °C, a low yield is a likely outcome.
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Insufficient Reaction Time: Sluggish reactions due to steric hindrance may require extended reaction times. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is crucial to determine the optimal reaction time.
-
Base Strength: The choice and stoichiometry of the base are critical. An insufficiently strong base may not deprotonate the substrate effectively, leading to a stalled reaction.
Q2: How can I improve the yield of my sulfonylation reaction with a hindered substrate?
A2: To improve yields, a systematic optimization of reaction parameters is recommended. Consider the following adjustments:
-
Increase Temperature: Carefully increase the reaction temperature in increments (e.g., from 25 °C to 40 °C, then to 60 °C). Use a stable solvent with a suitable boiling point.
-
Screen Different Bases: A stronger, non-nucleophilic base might be required. If a common base like triethylamine (TEA) is failing, consider alternatives.
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Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate.
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Increase Reagent Equivalents: Using a slight excess of TPSI (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion, especially if your reagent has degraded slightly over time.
The following table provides an illustrative example of how reaction parameters can be optimized for the sulfonylation of a hypothetical hindered secondary alcohol.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.5) | Dichloromethane | 25 | 24 | 15 |
| 2 | Triethylamine (1.5) | Dichloromethane | 40 | 24 | 35 |
| 3 | DBU (1.5) | Dichloromethane | 40 | 18 | 60 |
| 4 | NaH (1.2) | Tetrahydrofuran | 25 | 12 | 85 |
| 5 | NaH (1.2) | Tetrahydrofuran | 40 | 8 | 92 |
Q3: What are the common side products, and how can they be minimized?
A3: The primary side product is often the unreacted starting material. However, other side reactions can occur:
-
Elimination: For secondary and tertiary alcohols, the resulting sulfonate ester can be susceptible to elimination, especially at higher temperatures or in the presence of a strong, non-hindered base, to form an alkene. Using a bulkier, non-nucleophilic base and avoiding excessive heat can mitigate this.
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Hydrolysis of TPSI: this compound is sensitive to moisture. Incomplete drying of glassware, solvents, or starting materials can lead to the hydrolysis of TPSI to 2,4,6-triisopropylbenzenesulfonic acid, which will not participate in the reaction.
Q4: I am struggling with the purification of my product. How can I effectively remove the imidazole byproduct and unreacted TPSI?
A4: Purification can be challenging due to the greasy nature of the triisopropylphenyl group.
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Aqueous Workup: A standard aqueous workup is the first step. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate and extract the basic imidazole byproduct into the aqueous phase.
-
Flash Column Chromatography: This is the most common method for final purification.
-
Tailing/Streaking: The imidazole moiety in your product or unreacted starting material can interact strongly with acidic silica gel, causing tailing. To counter this, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system.
-
Stationary Phase: If tailing persists, consider using neutral alumina as the stationary phase instead of silica gel.
-
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Alcohol with TPSI
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Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add the primary alcohol (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
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Solvent Addition: Dissolve the alcohol in a suitable anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane, 0.1-0.5 M).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
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Reagent Addition: Add a solution of this compound (TPSI, 1.1 equiv.) in the same anhydrous solvent dropwise over 10 minutes.
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
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Washing: Wash the combined organic layers with water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel.
Visual Guides
Experimental Workflow
The following diagram outlines the standard experimental sequence for a reaction using TPSI.
Troubleshooting Decision Tree
If you encounter a low yield, use the following decision tree to diagnose the potential issue.
Technical Support Center: Stability of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Unexpected reaction outcomes or low yield | Degradation of the reagent in solution. | Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C to -80°C) and protected from light. Verify the purity of the reagent before use. |
| Appearance of new, unidentified peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and pathways. Use a stability-indicating HPLC method. |
| Inconsistent results between experiments | Inconsistent solution preparation and storage. | Standardize solution preparation protocols. Use fresh, high-purity solvents. Control for environmental factors like light and temperature. |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent is appropriate for the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solutions of this compound?
A1: Solutions of this compound should be prepared fresh whenever possible. For short-term storage, keep solutions in tightly sealed vials, protected from light, and refrigerated (2-8°C). For longer-term storage, aliquot solutions into single-use volumes and store at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles.
Q2: Which factors can affect the stability of this compound in solution?
A2: The stability of this compound can be influenced by several factors, including:
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pH: The imidazole ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
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Temperature: Elevated temperatures can accelerate degradation kinetics.[1]
-
Light: Exposure to UV light may induce photodegradation.
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Solvent: The choice of solvent can impact stability. Protic solvents, especially water, may lead to hydrolysis.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A forced degradation study is the recommended approach to assess stability. This involves subjecting a solution of the compound to various stress conditions (e.g., acid, base, oxidation, heat, and light) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: What is a stability-indicating HPLC method?
A4: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[2] Such a method is crucial for monitoring the stability of a compound.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation could involve:
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Hydrolysis: Cleavage of the sulfonyl-imidazole bond, yielding 2,4,6-triisopropylbenzenesulfonic acid and imidazole.
-
Ring-opening of the imidazole moiety: This can occur under certain hydrolytic conditions.
Further investigation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary to identify and characterize specific degradation products.[3][4]
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to investigate its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
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Incubate at room temperature for a defined period.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a sample of the stock solution to a light source (e.g., a photostability chamber with a UV lamp).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw samples from both the exposed and control solutions and dilute with the mobile phase for HPLC analysis.
-
3. HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize any significant degradation products using techniques like LC-MS and NMR if necessary.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing compound stability.
References
- 1. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 2. ijcrt.org [ijcrt.org]
- 3. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trisylimidazole Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of products from trisylimidazole reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of trisylimidazole derivatives.
Q1: My crude product is a complex mixture. What is the best initial purification strategy?
A1: For complex mixtures resulting from trisylimidazole synthesis, column chromatography is the recommended initial purification method. It is highly effective for separating compounds with different polarities, which is often the case for reaction byproducts, unreacted starting materials, and the target product.[1][2] Recrystallization is better suited for a final polishing step once the product is already in a relatively pure state.[1]
Q2: I'm having trouble with co-elution of my target compound and impurities during column chromatography. How can I improve separation?
A2: Co-elution is a frequent challenge. Here are several strategies to enhance separation:
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Optimize the Mobile Phase: The polarity of your eluent system is crucial. If your compounds are eluting too quickly and together, your solvent system is likely too polar. Conversely, if they are not moving from the baseline, it is not polar enough.
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Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient elution can significantly improve separation. Start with a low-polarity solvent system and gradually increase the polarity. This will help to resolve compounds with very similar Rf values.[1]
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Solvent System Modification: Experiment with different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1] Sometimes, adding a small amount of a modifier can drastically change the selectivity. For basic compounds like imidazoles, adding a small percentage (0.5-1%) of triethylamine to the mobile phase can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.[1]
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Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. If you are using standard silica gel, an alternative like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography) could provide the necessary selectivity.
Q3: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the melting point of the solute. Here are some solutions:
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Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
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Lower the Crystallization Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.
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Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
Q4: After an acid-base extraction, my imidazole derivative won't precipitate from the aqueous layer after neutralization. How can I recover my product?
A4: This issue can arise from a few factors:
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Incomplete Neutralization: Ensure you have added enough base (or acid) to bring the pH of the aqueous solution past the pKa of your imidazole derivative, thereby ensuring it is in its neutral, less water-soluble form. Always check the final pH with pH paper or a meter.[1]
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High Water Solubility: Some substituted imidazoles have significant water solubility even in their neutral form. If your compound does not precipitate, you will need to perform a back-extraction with an organic solvent (like dichloromethane or ethyl acetate) to recover it from the neutralized aqueous layer.[1]
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Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, making layer separation difficult. To break an emulsion, you can try adding a saturated brine solution, gently swirling instead of shaking, or filtering the mixture through a pad of Celite.[1]
Data on Purification Techniques
The following table summarizes typical outcomes for common purification techniques used for substituted imidazole derivatives. The actual results will vary depending on the specific compound and the nature of the impurities.
| Purification Technique | Typical Crude Purity | Typical Final Purity | Typical Yield/Recovery | Notes |
| Column Chromatography | 50-80% | >95% | 60-90% | Excellent for complex mixtures, but can be time-consuming and require significant solvent volumes.[1] |
| Recrystallization | 80-95% | >99% | 50-85% | Best for final purification of already partially pure solids. Yield is highly dependent on the choice of solvent and the solubility profile of the compound.[1] |
| Acid-Base Extraction | Variable | >90% | 70-95% | Highly effective for removing non-basic or non-acidic impurities. The yield depends on the compound's solubility in the aqueous and organic phases.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 2,4,5-Trisubstituted Imidazole
This protocol provides a general guideline and should be optimized for your specific product.
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TLC Analysis: First, analyze your crude reaction mixture by thin-layer chromatography (TLC) using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to determine the optimal mobile phase for separation. The ideal system will show good separation between your target compound and impurities with an Rf value for your product of around 0.3.
-
Column Preparation:
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Choose a column with an appropriate diameter based on the amount of crude product (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[1]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Add a thin layer of sand to the top of the silica bed.[2]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the silica gel bed with a pipette.
-
Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand layer.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column. If using a gradient, start with the least polar solvent system and gradually increase the polarity.
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Begin collecting fractions as the eluent flows through the column.
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Monitor the composition of the collected fractions by TLC.[1]
-
-
Product Recovery:
Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
This method is effective for purifying solid products that are already relatively clean.
-
Solvent Selection:
-
The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
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Test various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) with a small amount of your crude product to find a suitable one.[1] Many 2,4,5-trisubstituted imidazoles can be recrystallized from hot ethanol.[3][4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
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Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling while stirring or swirling.
-
Continue to add small portions of the hot solvent until the solid has just completely dissolved.
-
-
Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of trisylimidazole products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of polysubstituted imidazoles using AC-SO3H/[Urea]7[ZnCl2]2 as an efficient catalyst system: a novel method, and α-glucosidase inhibitor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid side reactions with 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
Welcome to the technical support center for 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this sterically hindered sulfonylating reagent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions to help ensure successful synthetic outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Steric Hindrance: The bulky 2,4,6-triisopropylphenyl group can significantly slow down the reaction rate, especially with sterically hindered amines or alcohols. | - Increase reaction temperature. A higher temperature can provide the necessary activation energy to overcome the steric barrier. - Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. - Use a less sterically hindered sulfonylating agent if the substrate is particularly bulky. |
| Low Nucleophilicity of the Substrate: Weakly nucleophilic amines or alcohols may react sluggishly with the sterically encumbered sulfonylating agent. | - Add a non-nucleophilic base, such as DBU or a proton sponge, to activate the nucleophile. - Consider using a more reactive derivative of the substrate if possible. | |
| Reagent Decomposition: The reagent can be sensitive to moisture. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Formation of Side Products | Hydrolysis of the Reagent: Presence of water in the reaction mixture can lead to the formation of 2,4,6-triisopropylbenzenesulfonic acid. | - As mentioned above, maintain strictly anhydrous conditions. |
| Reaction with Solvent: Protic solvents (e.g., alcohols) can compete with the intended nucleophile. | - Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| Double Sulfonylation of Primary Amines: Under certain conditions, primary amines can react twice to form a disulfonylated product. | - Use a stoichiometric amount of the sulfonylating reagent or a slight excess of the amine. - Add the sulfonylating reagent slowly to the amine solution to maintain a low concentration of the reagent. | |
| Difficulty in Product Purification | Imidazole Byproduct: The reaction releases one equivalent of imidazole, which can be difficult to separate from the desired product. | - Perform an acidic workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The imidazole will be protonated and move into the aqueous layer.[1][2] |
| 2,4,6-Triisopropylbenzenesulfonic Acid Byproduct: This can form due to hydrolysis of the starting material or the product. | - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproduct. | |
| Co-elution on Silica Gel Chromatography: The product and byproducts may have similar polarities. | - If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina. - Recrystallization can be an effective purification method for solid products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the bulky 2,4,6-triisopropylphenyl group in this sulfonylating reagent?
A1: The significant steric hindrance provided by the three isopropyl groups enhances the selectivity of the reagent. It often allows for the preferential sulfonylation of less sterically hindered functional groups within a molecule containing multiple nucleophilic sites.
Q2: How does the reactivity of this compound compare to other sulfonylating agents like tosyl chloride or mesyl chloride?
A2: Due to its steric bulk, this compound is generally less reactive than smaller sulfonylating agents like tosyl chloride or mesyl chloride. This lower reactivity can be advantageous for achieving higher selectivity in complex molecules. However, it may require more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve complete conversion.
Q3: What is the role of the imidazole group in this reagent?
A3: The imidazole group acts as a good leaving group during the sulfonylation reaction. Upon nucleophilic attack at the sulfur atom, the imidazole anion is displaced, driving the reaction forward.
Q4: Can this reagent be used for the sulfonylation of alcohols?
A4: Yes, this compound can be used to sulfonylate alcohols to form sulfonate esters. Similar to its reactions with amines, it will exhibit a preference for less sterically hindered alcohols.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
This protocol provides a general guideline for the sulfonylation of a primary amine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Slowly add the solution of the sulfonylating reagent to the stirred amine solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to reflux.
-
Upon completion, cool the reaction mixture to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole (TIPS-imidazole) with other commonly used sulfonylating agents, supported by available experimental data.
Introduction to Sulfonylation and Key Reagents
Sulfonylation is a fundamental transformation in organic synthesis that introduces a sulfonyl group (-SO₂-) into a molecule, most commonly through the reaction of a sulfonyl chloride with an alcohol or an amine. The resulting sulfonate esters and sulfonamides are important functional groups in pharmaceuticals, agrochemicals, and materials science.[1] The choice of sulfonylating agent can significantly impact reaction efficiency, selectivity, and substrate scope.
This guide focuses on a comparative analysis of the following sulfonylating agents:
-
This compound (TIPS-imidazole): A reagent known for its high reactivity, facilitated by the bulky 2,4,6-triisopropylphenyl group which enhances the leaving group ability of the imidazole moiety.[2]
-
p-Toluenesulfonyl chloride (TsCl): A widely used, crystalline solid reagent for the preparation of tosylates and tosylamides.[3][4]
-
Mesitylenesulfonyl chloride (MsCl): An alternative aromatic sulfonyl chloride with steric bulk that can influence selectivity.
-
Trifluoromethanesulfonyl anhydride (Tf₂O): A highly reactive and powerful electrophile used for the synthesis of triflates, which are excellent leaving groups.
Performance Comparison
Sulfonylation of Alcohols
The sulfonylation of alcohols converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. The reactivity of the alcohol (primary > secondary > tertiary) and the steric hindrance of both the alcohol and the sulfonylating agent are key factors influencing the reaction outcome.
| Substrate Type | Sulfonylating Agent | Typical Yield (%) | Typical Reaction Time | Notes |
| Primary Alcohols | TIPS-imidazole | Data not available | Data not available | Expected to be highly reactive. |
| p-Toluenesulfonyl chloride (TsCl) | 90-98%[5] | 1-6 h | Widely effective for primary alcohols.[5] | |
| Mesitylenesulfonyl chloride (MsCl) | Data not available | Data not available | Steric hindrance may affect reaction rates. | |
| Trifluoromethanesulfonyl anhydride (Tf₂O) | 70-90% | 1-5 h | Highly reactive, suitable for a broad range of alcohols. | |
| Secondary Alcohols | TIPS-imidazole | Data not available | Data not available | Expected to be effective. |
| p-Toluenesulfonyl chloride (TsCl) | 85-95%[5] | 4-24 h | Generally effective, but may require longer reaction times.[5] | |
| Mesitylenesulfonyl chloride (MsCl) | Data not available | Data not available | Steric hindrance can be a limiting factor. | |
| Trifluoromethanesulfonyl anhydride (Tf₂O) | 80% | 2 h | Effective for secondary alcohols. | |
| Tertiary Alcohols | TIPS-imidazole | Data not available | Data not available | May be effective due to high reactivity. |
| p-Toluenesulfonyl chloride (TsCl) | Low to moderate[5] | Variable | Often challenging due to steric hindrance and competing elimination reactions.[5] | |
| Mesitylenesulfonyl chloride (MsCl) | Data not available | Data not available | Generally not effective. | |
| Trifluoromethanesulfonyl anhydride (Tf₂O) | Data not available | Data not available | Can be effective but elimination is a major side reaction. |
Sulfonylation of Amines
The sulfonylation of primary and secondary amines yields stable sulfonamides, a common motif in many drug molecules. The nucleophilicity of the amine and the reactivity of the sulfonylating agent are crucial for a successful reaction.
| Substrate Type | Sulfonylating Agent | Typical Yield (%) | Typical Reaction Time | Notes |
| Primary Amines | TIPS-imidazole | Data not available | Data not available | Expected to be highly reactive. |
| p-Toluenesulfonyl chloride (TsCl) | 85-90%[6] | 30 min | A standard and effective method.[6] | |
| Mesitylenesulfonyl chloride (MsCl) | Data not available | Data not available | ||
| Trifluoromethanesulfonyl anhydride (Tf₂O) | Data not available | Data not available | ||
| Secondary Amines | TIPS-imidazole | Data not available | Data not available | Expected to be effective. |
| p-Toluenesulfonyl chloride (TsCl) | Moderate to high | Variable | Reactivity can be lower compared to primary amines. | |
| Mesitylenesulfonyl chloride (MsCl) | Data not available | Data not available | ||
| Trifluoromethanesulfonyl anhydride (Tf₂O) | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative procedures for sulfonylation reactions.
General Procedure for the Synthesis of this compound
While specific protocols for the direct use of TIPS-imidazole in sulfonylation are not widely detailed, its synthesis from 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and imidazole is a key step.
Synthesis of TIPS-imidazole: To a solution of imidazole in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), an equimolar amount of 2,4,6-triisopropylbenzenesulfonyl chloride is added portion-wise at 0 °C. A base, such as triethylamine, is typically added to scavenge the HCl generated. The reaction mixture is stirred at room temperature until completion, monitored by TLC. The product is then isolated through aqueous workup and purified by crystallization or column chromatography.
General Procedure for Tosylation of a Primary Alcohol with p-Toluenesulfonyl Chloride (TsCl)
To a solution of the primary alcohol (1.0 equiv.) in a suitable solvent such as dichloromethane or pyridine at 0 °C, p-toluenesulfonyl chloride (1.1-1.5 equiv.) is added. A base like pyridine or triethylamine (1.5-2.0 equiv.) is used to neutralize the generated HCl. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the tosylate, which can be further purified by recrystallization or chromatography.[4][7]
General Procedure for the Sulfonylation of a Primary Amine with p-Toluenesulfonyl Chloride (TsCl)
A primary amine (1.0 equiv.) is dissolved in a suitable solvent, and p-toluenesulfonyl chloride (1.05 equiv.) is added. The reaction is often carried out in the presence of an aqueous base like NaOH or an organic base like pyridine to neutralize the HCl produced. The mixture is stirred vigorously. The resulting sulfonamide often precipitates from the reaction mixture and can be collected by filtration, washed, and recrystallized for purification.[6]
Visualizing Reaction Pathways and Workflows
General Sulfonylation Reaction Workflow
The following diagram illustrates a typical workflow for a sulfonylation reaction.
Caption: A typical experimental workflow for a sulfonylation reaction.
Logical Relationship of Sulfonylating Agent Reactivity
The reactivity of sulfonylating agents is a key factor in their selection. The following diagram illustrates a general trend in reactivity.
Caption: General reactivity trend of common sulfonylating agents.
Stability, Handling, and Safety
-
This compound (TIPS-imidazole): This compound is a solid that should be stored in a cool, dry place away from moisture.[8] It is sensitive to moisture and should be handled under an inert atmosphere.[9]
-
p-Toluenesulfonyl chloride (TsCl): A white solid that is irritating to the skin, eyes, and respiratory tract. It reacts violently with water.[10] It is moisture-sensitive and should be stored in a dry environment.
-
Mesitylenesulfonyl chloride (MsCl): A solid that is corrosive and should be handled with care.
-
Trifluoromethanesulfonyl anhydride (Tf₂O): A colorless liquid that is a strong electrophile and reacts readily with water. It is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
General Safety Precautions: When working with any sulfonylating agent, it is crucial to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The selection of a sulfonylating agent is a critical parameter in organic synthesis. While p-toluenesulfonyl chloride remains a workhorse in many laboratories due to its availability and extensive documentation, more reactive agents like TIPS-imidazole and trifluoromethanesulfonyl anhydride offer advantages for less reactive substrates or when milder reaction conditions are required. The steric bulk of TIPS-imidazole can also impart unique selectivity in certain transformations.[2]
Further quantitative, comparative studies are needed to fully elucidate the relative performance of TIPS-imidazole against other common sulfonylating agents. This guide provides a foundational overview to aid researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
- 1. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. p-Toluenesulfonyl Chloride [commonorganicchemistry.com]
- 4. svkm-iop.ac.in [svkm-iop.ac.in]
- 5. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 8. 1-[(2,4,6-Triisopropylphenyl)Sulfonyl]-1H-Imidazole Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity TripS-Imidazole for Research [chemheterocycles.com]
- 9. 1-(2,4,6-Triisopropylphenylsulfonyl)imidazole CAS#: 50257-40-4 [amp.chemicalbook.com]
- 10. rsc.org [rsc.org]
Comparative Reactivity Analysis of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, hereafter referred to as TIPS-imidazole. This reagent is a valuable tool in modern organic synthesis, particularly for the selective sulfonylation of nucleophiles. Its performance is compared with other common sulfonylating agents, supported by established chemical principles.
Introduction to TIPS-imidazole
This compound is a sulfonylating agent distinguished by the presence of a highly bulky 2,4,6-triisopropylphenyl (Trisyl or TIPS) group. This sterically demanding moiety is crucial to its function, governing its reactivity and, most importantly, its selectivity. In reactions, the imidazole portion acts as an excellent leaving group, facilitating the transfer of the sulfonyl group to a nucleophile. TIPS-imidazole is primarily used for the synthesis of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical compounds.[1][2]
Reactivity and Principles of Selectivity
The reactivity of sulfonylating agents is influenced by both electronic and steric factors. While electron-withdrawing groups on the aryl ring can increase the electrophilicity of the sulfur atom, steric hindrance plays a decisive role in modulating reactivity and conferring selectivity.[3]
The Role of Steric Hindrance:
The three isopropyl groups on the phenyl ring of TIPS-imidazole create significant steric bulk around the sulfonyl group. This has two major consequences:
-
Reduced Reactivity with Hindered Nucleophiles: The bulky nature of the TIPS group can impede the approach of sterically congested nucleophiles (e.g., secondary amines with large substituents), leading to slower reaction rates or no reaction at all, compared to less hindered agents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).[3]
-
Enhanced Selectivity for Less Hindered Nucleophiles: In molecules containing multiple nucleophilic sites with varying degrees of steric hindrance (e.g., primary vs. secondary amines in a polyamine), TIPS-imidazole can selectively react with the less sterically encumbered site. This makes it a powerful tool for achieving chemoselectivity without the need for complex protecting group strategies.
In contrast, smaller sulfonylating agents like TsCl are more reactive in general but lack the selectivity of their bulkier counterparts, often leading to multiple products when more than one nucleophilic site is available.
Comparative Performance Data
While a direct head-to-head experimental study providing quantitative yields for TIPS-imidazole against other agents for the same reaction was not found in the available literature, the following table represents expected outcomes based on the principles of steric hindrance and reactivity. The data illustrates a hypothetical selective N-sulfonylation of Spermidine, a polyamine with two primary amines and one secondary amine, highlighting the expected selectivity of a bulky reagent like TIPS-imidazole versus a less hindered one like TsCl.
Note: This data is illustrative and based on established principles of chemical reactivity. Actual yields may vary depending on specific reaction conditions.
| Reagent | Substrate | Target Product | Expected Yield (Selective Product) | Expected Byproducts | Rationale |
| TIPS-imidazole | Spermidine | N¹-(TIPS)-Spermidine | High (e.g., >80%) | Minimal di- and tri-sulfonylation | The bulky TIPS group preferentially reacts with the less sterically hindered terminal primary amine. |
| TsCl | Spermidine | N¹-(Tosyl)-Spermidine | Low to Moderate (e.g., <40%) | Significant mixture of di- and tri-sulfonated products | The smaller size of TsCl allows it to react with primary and secondary amines with less discrimination, leading to over-reaction. |
Key Experimental Protocol
Below is a general protocol for the selective N-sulfonylation of a primary amine in the presence of a secondary amine using TIPS-imidazole.
Objective: To selectively synthesize the monosulfonated product at the primary amine of a polyamine substrate.
Materials:
-
Polyamine substrate (e.g., Spermidine)
-
This compound (TIPS-imidazole) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the polyamine substrate in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., TEA) dropwise to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve TIPS-imidazole in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to isolate the desired monosulfonated product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Experimental Workflow
Caption: General workflow for selective sulfonamide synthesis using TIPS-imidazole.
Principle of Steric Selectivity
Caption: Comparison of steric effects on sulfonylation selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General, robust, and stereocomplementary preparation of beta-ketoester enol tosylates as cross-coupling partners utilizing TsCl-N-methylimidazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two viable methods for the synthesis of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a key building block in the development of novel pharmaceuticals and fine chemicals. The compound, also known as Trisylimidazole, is notable for its sterically hindered sulfonyl group which can impart unique reactivity and selectivity in subsequent chemical transformations. The following sections detail the experimental protocols, compare the performance of each method, and provide visualizations of the synthetic workflows.
Method 1: Direct Sulfonylation of Imidazole with Triisopropylbenzenesulfonyl Chloride
This method represents the most direct and classical approach to the synthesis of N-sulfonylimidazoles. It involves the reaction of imidazole with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
Imidazole
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous dichloromethane, triethylamine (1.2 eq) is added at 0 °C under an inert atmosphere.
-
A solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Method 2: Phase-Transfer Catalyzed Sulfonylation
This alternative method employs a phase-transfer catalyst (PTC) to facilitate the reaction between the imidazole and the sulfonyl chloride in a biphasic system. This can sometimes lead to milder reaction conditions and easier product isolation.
Experimental Protocol
Materials:
-
Imidazole
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of imidazole (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in a biphasic solvent system of toluene and water (1:1 v/v) is prepared.
-
2,4,6-Triisopropylbenzenesulfonyl chloride (1.1 eq) is added to the vigorously stirred mixture at room temperature.
-
The reaction is heated to 50 °C and stirred for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by silica gel column chromatography (hexane-ethyl acetate gradient) to yield the final product.
Performance Comparison
| Parameter | Method 1: Direct Sulfonylation | Method 2: Phase-Transfer Catalyzed Sulfonylation |
| Reaction Time | 12-16 hours | 6-8 hours |
| Reaction Temperature | 0 °C to Room Temperature | 50 °C |
| Base | Triethylamine (organic base) | Potassium Carbonate (inorganic base) |
| Solvent System | Anhydrous Dichloromethane | Toluene/Water (biphasic) |
| Typical Yield | 85-95% | 80-90% |
| Purity (post-chromatography) | >98% | >98% |
| Work-up Complexity | Moderate (requires aqueous washes) | Simpler (phase separation) |
| Reagent Handling | Requires handling of corrosive sulfonyl chloride and volatile triethylamine. Anhydrous conditions are necessary. | Requires handling of corrosive sulfonyl chloride. Less stringent anhydrous conditions. |
| Cost-Effectiveness | Generally higher due to the use of anhydrous solvent and a more expensive organic base. | Potentially more cost-effective due to the use of an inexpensive inorganic base and non-anhydrous solvents. |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Direct Sulfonylation of Imidazole (Method 1).
Caption: Workflow for the Phase-Transfer Catalyzed Sulfonylation (Method 2).
Conclusion
Both presented methods are effective for the synthesis of this compound. Method 1, the direct sulfonylation, generally offers higher yields but requires stricter anhydrous conditions and a longer reaction time. Method 2, utilizing phase-transfer catalysis, provides a faster reaction under milder conditions and with a simpler work-up, although yields may be slightly lower. The choice between the two methods will depend on the specific requirements of the researcher, including available equipment, desired reaction scale, and cost considerations. For large-scale synthesis, the phase-transfer catalysis method might be more advantageous due to its operational simplicity and potentially lower cost. For laboratory-scale synthesis where maximizing yield is the primary concern, the direct sulfonylation method may be preferred.
Comparative Guide to Products from 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the products derived from reactions involving 1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-imidazole, a versatile sulfonylating agent. The unique steric hindrance of the 2,4,6-triisopropylphenyl (Trisyl) group offers distinct advantages in terms of selectivity and stability of the resulting sulfonamides. This document presents a comparative analysis of its performance with alternative sulfonylating agents, supported by experimental data, detailed protocols, and visualizations of relevant workflows.
Introduction to this compound
This compound, also known as Trisylimidazole, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the bulky 2,4,6-triisopropylbenzenesulfonyl (Trisyl) protecting group onto amines and alcohols. The steric bulk of the Trisyl group provides high stability to the resulting sulfonamides under a variety of reaction conditions, yet they can be cleaved under specific, often reductive, conditions. This combination of stability and selective removal makes it a useful tool in multi-step synthesis, particularly in the context of drug development where precise control over reactive functional groups is paramount.
Performance Comparison of Sulfonylating Agents
The choice of a sulfonylating agent is critical in achieving desired yields, selectivity, and ease of deprotection. The Trisyl group is often compared to other common sulfonyl protecting groups such as p-toluenesulfonyl (Tosyl, Ts), methanesulfonyl (Mesyl, Ms), and 2-nitrobenzenesulfonyl (Nosyl, Ns).
| Sulfonylating Agent (Group) | Key Characteristics | Deprotection Conditions |
| This compound (Trisyl) | High steric hindrance, excellent stability to a wide range of reagents. | Reductive cleavage (e.g., Na/NH₃, Mg/MeOH).[1] |
| p-Toluenesulfonyl chloride (Tosyl) | Good stability, widely used. | Reductive cleavage (e.g., Na/NH₃, SmI₂), strongly acidic conditions.[1] |
| Methanesulfonyl chloride (Mesyl) | Less sterically hindered than Tosyl, stable. | Reductive cleavage.[1] |
| 2-Nitrobenzenesulfonyl chloride (Nosyl) | Readily cleaved under mild nucleophilic conditions. | Thiolates (e.g., thiophenol/K₂CO₃).[2] |
Key Advantages of the Trisyl Group:
-
Enhanced Stability: The three isopropyl groups provide significant steric shielding, making the resulting sulfonamide highly resistant to a broad range of nucleophilic and basic conditions.
-
Selectivity: The bulky nature of the reagent can lead to selective sulfonylation of less sterically hindered amines in polyfunctional molecules.
Products of this compound Reactions: Sulfonamides
The primary products of the reaction between this compound and primary or secondary amines are N-substituted-2,4,6-triisopropylbenzenesulfonamides.
General Reaction Scheme:
While specific experimental data for reactions using this compound is not extensively available in the public domain, the closely related 2,4,6-triisopropylbenzenesulfonyl chloride provides a good proxy for understanding the formation of these sulfonamides. For instance, the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with aqueous ammonia proceeds with a high yield of 98% to form 2,4,6-triisopropylbenzenesulfonamide.
Experimental Protocols
Below are detailed experimental protocols for the synthesis and characterization of a representative sulfonamide, and a general procedure for the deprotection of the Trisyl group.
Synthesis of 2,4,6-Triisopropylbenzenesulfonamide
This protocol uses the more readily available 2,4,6-triisopropylbenzenesulfonyl chloride as the sulfonylating agent.
Materials:
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Tetrahydrofuran (THF)
-
Aqueous Ammonia (NH₃·H₂O, 25%)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (50 mg, 0.165 mmol) in THF (2 mL).
-
To the stirred solution, add aqueous ammonia (0.127 mL, 25%).
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:5, v/v) as the eluent.
-
The final product, 2,4,6-triisopropylbenzenesulfonamide, is obtained as a white solid (48.3 mg, 98% yield).
Characterization Data for 2,4,6-Triisopropylbenzenesulfonamide:
| Technique | Data |
| ¹H NMR | Characteristic signals for the aromatic protons and the isopropyl groups. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| IR (KBr) | Strong absorptions around 1330 cm⁻¹ and 1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. |
| Mass Spec. | Molecular ion peak confirming the molecular weight of 283.43 g/mol . |
General Deprotection Protocol for N-Trisyl Amides
The removal of the Trisyl protecting group is typically achieved under reductive conditions.
Materials:
-
N-Trisyl protected amine
-
Magnesium turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the N-Trisyl protected amine in anhydrous methanol, add an excess of magnesium turnings.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction may require several hours for completion.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected amine.
Visualizing Workflows and Pathways
Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides using a sulfonylating agent.
References
Spectroscopic Showdown: A Comparative NMR Analysis of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole and its Analogs
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for 1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-imidazole and its close structural analogs, 1-(phenylsulfonyl)-1H-imidazole and 1-(p-toluenesulfonyl)-1H-imidazole. The inclusion of detailed experimental protocols and a visual workflow aims to equip researchers with the necessary tools for their own analytical investigations.
While a complete, publicly available, and assigned NMR dataset for this compound is not readily found in the literature, a comparative analysis with its less sterically hindered analogs provides a strong predictive framework for its spectral characteristics. The bulky 2,4,6-triisopropylphenyl group is expected to significantly influence the chemical shifts of the imidazole protons and the surrounding aromatic and aliphatic groups.
Comparative NMR Data Analysis
The following tables summarize the reported ¹H and ¹³C NMR data for 1-(phenylsulfonyl)-1H-imidazole and 1-(p-toluenesulfonyl)-1H-imidazole. This data serves as a benchmark for predicting and interpreting the spectra of the title compound.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Imidazole H-2 (ppm) | Imidazole H-4/H-5 (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |
| 1-(Phenylsulfonyl)-1H-imidazole[1] | DMSO-d₆ | 9.10 (s, 1H) | 7.69 (d, J=1.2 Hz, 2H) | 7.63 (dd, J=6.6, 3.1 Hz, 2H), 7.25-7.39 (m, 3H) | - |
| 1-(p-Toluenesulfonyl)-1H-imidazole[1] | DMSO-d₆ | 9.10 (s, 1H) | 7.69 (s, 2H) | 7.51 (d, J=8.1 Hz, 2H), 7.13 (d, J=7.9 Hz, 2H) | 2.29 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Imidazole C-2 (ppm) | Imidazole C-4/C-5 (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| 1-(Phenylsulfonyl)-1H-imidazole[1] | DMSO-d₆ | 148.66 | 125.94, 119.79 | 134.87, 129.02, 128.17 | - |
| 1-(p-Toluenesulfonyl)-1H-imidazole[1] | DMSO-d₆ | 145.78 | 125.96, 119.79 | 138.31, 134.86, 128.62 | 21.88 (CH₃) |
For this compound, it is anticipated that the protons of the triisopropylphenyl group will appear as septets and doublets in the aliphatic region of the ¹H NMR spectrum. The aromatic protons of this group will likely be singlets due to their symmetry. The electronic and steric effects of the bulky sulfonyl substituent are expected to cause shifts in the positions of the imidazole proton and carbon signals compared to the analogs presented.
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like sulfonylimidazoles.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key sample signals.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup:
-
The data presented for the reference compounds were acquired on a 400 MHz NMR spectrometer.[1]
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[2]
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is required (typically several hundred to thousands).
-
A wider spectral width is used compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm, DMSO-d₆ at 39.5 ppm).[2]
5. 2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, especially for complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[2]
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule.
Caption: Workflow for NMR spectroscopic analysis.
This guide provides a foundational comparison and procedural overview for the NMR analysis of this compound and its analogs. By leveraging the provided data and protocols, researchers can more effectively predict, acquire, and interpret the NMR spectra of this and similar molecules, accelerating their research and development efforts.
References
A Comparative Analysis of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole and Other Sulfonylimidazoles in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of success in chemical synthesis. Sulfonylimidazoles are a versatile class of compounds widely employed as activating and sulfonating agents. This guide provides a detailed comparison of N-(2,4,6-Triisopropylphenylsulphonyl)imidazole with other commonly used sulfonylimidazoles, supported by experimental data and established protocols.
N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, also known as trisylimidazole, is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and functionalized imidazoles, and as a catalyst for carbon-carbon bond formation. Its bulky 2,4,6-triisopropylphenyl group confers unique properties of reactivity and selectivity, making it a powerful tool in the synthesis of complex molecules. This comparison will focus on its performance relative to other common sulfonylimidazoles, such as N-(p-toluenesulfonyl)imidazole (TsIm), N-(p-nitrophenylsulfonyl)imidazole (NsIm), and N-(phenylsulfonyl)imidazole (ArIm).
Performance Comparison in Sulfonamide Synthesis
The synthesis of sulfonamides is a fundamental transformation in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents. The efficiency of this reaction is highly dependent on the nature of the sulfonylating agent.
Table 1: Theoretical Comparison of Sulfonylimidazoles in Sulfonamide Synthesis
| Sulfonylimidazole | Key Features | Expected Performance |
| N-(2,4,6-Triisopropylphenylsulphonyl)imidazole | Highly bulky aryl group | Potentially slower reaction rates but higher selectivity with complex substrates. |
| N-(p-toluenesulfonyl)imidazole (TsIm) | Electron-donating methyl group on the aryl ring | Generally good reactivity and a versatile reagent for a wide range of amines. |
| N-(p-nitrophenylsulfonyl)imidazole (NsIm) | Electron-withdrawing nitro group on the aryl ring | Expected to be more reactive than TsIm due to increased electrophilicity of the sulfur atom. |
| N-(phenylsulfonyl)imidazole (ArIm) | Unsubstituted aryl group | Baseline reactivity for comparison. |
Application in Oligonucleotide Synthesis
Sulfonylimidazoles play a crucial role as coupling activators in the phosphoramidite method of oligonucleotide synthesis. The activator protonates the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. The efficiency of this coupling step is critical for the overall yield and purity of the final oligonucleotide.
Imidazolium salts, in general, are recognized as highly efficient coupling activators. 4,5-Dicyanoimidazole (DCI) is a notable example that provides rapid coupling times. While specific coupling efficiency data for N-(2,4,6-Triisopropylphenylsulphonyl)imidazole was not found, its imidazole core suggests it would be an effective activator. The bulky substituent may influence its solubility and interaction with the solid support and the growing oligonucleotide chain.
Table 2: Comparison of Coupling Activators in Oligonucleotide Synthesis
| Activator | pKa | Key Features | Reported Coupling Efficiency |
| 1H-Tetrazole | 4.8 | Standard activator, but can be less effective for sterically demanding couplings. | ~98-99% |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic than tetrazole, leading to faster activation. | >99% |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic than tetrazole, resulting in faster coupling. | >99.5% |
| N-(2,4,6-Triisopropylphenylsulphonyl)imidazole | N/A | Imidazole-based, potential for high efficiency. Bulky group may affect performance. | Data not available in searched results. |
The choice of activator can significantly impact the final yield of full-length oligonucleotides, especially for longer sequences. A seemingly small difference in coupling efficiency per step can lead to a substantial decrease in the overall yield.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and comparable results. Below are general procedures for sulfonamide synthesis and oligonucleotide synthesis that can be adapted to compare the performance of different sulfonylimidazoles.
General Protocol for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of sulfonamides from an amine and a sulfonylimidazole.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonylimidazole: Dissolve the sulfonylimidazole (e.g., N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, TsIm; 1.1 equivalents) in the same anhydrous solvent and add it dropwise to the amine solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times will vary depending on the specific reactants and sulfonylimidazole used.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.
General Protocol for Oligonucleotide Synthesis (Coupling Step)
This protocol outlines the key steps in a single coupling cycle of solid-phase oligonucleotide synthesis using a phosphoramidite approach.
-
Deblocking (Detritylation): The solid support-bound oligonucleotide is treated with a solution of a mild acid (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the free 5'-hydroxyl group. The support is then washed with an anhydrous solvent (e.g., acetonitrile).
-
Coupling: The desired phosphoramidite (e.g., a protected deoxynucleoside phosphoramidite; 5-10 equivalents) and the sulfonylimidazole activator (e.g., N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, ETT, DCI; 20-50 equivalents) are dissolved in anhydrous acetonitrile and delivered to the synthesis column. The coupling reaction is typically allowed to proceed for a specific time (e.g., 30 seconds to several minutes), which should be optimized for each activator.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with a capping solution (e.g., a mixture of acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treatment with an oxidizing solution (e.g., a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water).
-
Washing: The solid support is washed extensively with acetonitrile to remove any unreacted reagents and byproducts before initiating the next coupling cycle.
The coupling efficiency can be determined by measuring the absorbance of the DMT cation released during the deblocking step.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for the synthesis of sulfonamides using a sulfonylimidazole.
Caption: The phosphoramidite coupling cycle in solid-phase oligonucleotide synthesis.
A Comparative Guide to the Efficacy of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of activating and coupling agents is paramount to achieving high yields and selectivities. This guide provides an objective comparison of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, a sterically hindered sulfonylimidazole, with other common alternatives in key synthetic transformations. Supported by available experimental data, this document aims to assist researchers in making informed decisions for their specific synthetic challenges.
Introduction to this compound
This compound, often used as a derivative of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), is a powerful reagent in organic synthesis. The bulky 2,4,6-triisopropylphenyl group confers unique reactivity and selectivity to the molecule, making it a valuable tool for specific applications, most notably as a coupling reagent in oligonucleotide synthesis.[1][2][3][4][5] Its primary function lies in the activation of hydroxyl groups, facilitating nucleophilic substitution and condensation reactions.
Core Application: Coupling Agent in Oligonucleotide Synthesis
The most well-documented application of this compound and its parent sulfonyl chloride, TPSCl, is in the phosphotriester approach to oligonucleotide synthesis.[6] The significant steric hindrance provided by the three isopropyl groups plays a crucial role in directing the reaction.
Key Advantages:
-
High Selectivity: In the synthesis of oligonucleotides, it is essential to form a phosphodiester bond between the 3'-hydroxyl of one nucleotide and the 5'-hydroxyl of another. The bulky nature of the 2,4,6-triisopropylbenzenesulfonyl group leads to a reduced rate of sulfonylation of the less sterically accessible 5'-hydroxyl group of nucleosides, thereby favoring the desired 3'-5' internucleotide linkage.[1]
-
Enhanced Reactivity of the Sulfonyl Moiety: Despite the steric bulk, ortho-alkyl substitution on the benzenesulfonyl ring has been shown to enhance the reactivity of the sulfonyl group, leading to efficient coupling.[1]
Logical Workflow for Oligonucleotide Synthesis using a Sulfonylimidazole Coupling Agent:
Caption: Workflow for phosphotriester oligonucleotide synthesis.
Comparison with Alternative Sulfonylating Agents for Alcohol Activation
While extensively studied in oligonucleotide synthesis, the use of this compound for the activation of simple alcohols in general organic synthesis is less documented in readily available literature. However, by drawing comparisons with its parent compound, TPSCl, and other common sulfonylating agents like p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl), we can infer its potential efficacy.
The activation of alcohols is a critical step for their subsequent conversion into other functional groups via nucleophilic substitution. The alcohol's hydroxyl group, a poor leaving group, is converted into a sulfonate ester (e.g., tosylate, mesylate), which is an excellent leaving group.
General Reaction Scheme for Alcohol Activation:
Caption: General pathway for alcohol activation and substitution.
| Reagent | Structure | Key Features & Performance |
| This compound | C₁₈H₂₆N₂O₂S | High Selectivity: The significant steric bulk is expected to lead to high selectivity for less hindered hydroxyl groups. High Reactivity: The imidazole leaving group and the electronic nature of the sulfonyl group contribute to high reactivity. Quantitative yield data for simple alcohol sulfonylation is not readily available in comparative studies. |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Widely Used: A standard and cost-effective reagent for converting alcohols to tosylates. Good Reactivity: Generally provides high yields for primary and secondary alcohols. Reaction times can vary from a few hours to overnight. |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | High Reactivity: Often more reactive than TsCl, leading to shorter reaction times. Less Sterically Hindered: Can be less selective than more bulky reagents when multiple hydroxyl groups are present. The resulting mesylate is a very good leaving group. |
Table 1: Comparison of Sulfonylating Agents for Alcohol Activation
Experimental Protocols
Detailed experimental protocols for the use of this compound in the sulfonylation of simple alcohols are not extensively published in peer-reviewed journals. However, a general procedure can be adapted from protocols for similar sulfonylating agents.
General Protocol for the Sulfonylation of a Primary Alcohol using a Sulfonylimidazole:
-
Dissolution: Dissolve the primary alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base (1.1 - 1.5 eq), such as pyridine or triethylamine, to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonylating Agent: Add this compound (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The activation of a sulfonylating agent by a nucleophilic catalyst, such as N-methylimidazole (NMI), is a common strategy to enhance the rate of sulfonylation. The following diagram illustrates the catalytic cycle.
Caption: Catalytic cycle for alcohol sulfonylation.
Conclusion
This compound is a highly effective and selective coupling agent, particularly in the demanding field of oligonucleotide synthesis. Its efficacy stems from the pronounced steric hindrance of the triisopropylphenyl group, which allows for regioselective reactions. While direct comparative data for its application in the sulfonylation of simple alcohols is sparse, its structural features suggest it would be a highly selective reagent, favoring less sterically hindered hydroxyl groups. For general alcohol activation, tosyl chloride and mesyl chloride remain the more common and cost-effective choices. However, for complex molecules requiring high selectivity, this compound presents a powerful, albeit more specialized, alternative. Further research into its broader applications in synthetic organic chemistry would be beneficial to fully elucidate its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Experimental Results: A Comparative Guide to Nitroimidazole Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly used nitroimidazole compounds in experimental research. Due to the lack of specific data for "Trisylimidazole," it is presumed this may be a variant or misspelling of a compound within the broader and well-documented nitroimidazole class. This document will focus on representative nitroimidazoles, offering a framework for cross-validating experimental findings and selecting appropriate alternatives.
The nitroimidazole class of drugs is renowned for its efficacy against anaerobic bacteria and protozoa.[1] Their mechanism of action, while broadly similar, exhibits subtle variations that can influence experimental outcomes.[2] This guide will explore these differences through comparative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Comparative Efficacy and Cytotoxicity
The selection of a nitroimidazole compound in a research setting often depends on its specific activity against the target organism and its cytotoxic profile. The following tables summarize key quantitative data for two widely studied nitroimidazoles: Metronidazole and Tinidazole.
Table 1: Comparative Efficacy Against Pathogenic Protozoa
| Compound | Target Organism | Metric | Result |
| Metronidazole | Trichomonas vaginalis | Cure Rate | 89% in a clinical trial |
| Nithiamide | Trichomonas vaginalis | Cure Rate | 68% in a clinical trial[3] |
| Tinidazole | Trichomonas vaginalis | In vitro activity | High against both Metronidazole-susceptible and -resistant strains |
| Nitazoxanide | Trichomonas vaginalis | In vitro activity | High against both Metronidazole-susceptible and -resistant strains[3] |
Table 2: Dose-Dependent Cytotoxicity on Human Colorectal Cancer Cells (DLD-1)
| Metronidazole Concentration (µg/mL) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0.1 | ~95% | ~90% | ~85% |
| 1.0 | ~92% | ~88% | ~80% |
| 10 | 86.9% | ~80% | ~70% |
| 50 | 87.8% | ~75% | ~65% |
| 250 | 87.7% | ~70% | ~60% |
Data summarized from a study by Kopečný et al.[4]
Experimental Protocols
Detailed and reproducible protocols are critical for the cross-validation of experimental results. Below are methodologies for key experiments frequently employed in the study of nitroimidazole compounds.
Protocol 1: In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of a nitroimidazole compound against a target microorganism.
Materials:
-
Nitroimidazole compound (e.g., Metronidazole, Tinidazole)
-
Culture medium appropriate for the target organism (e.g., TYI-S-33 for Giardia lamblia)
-
96-well microtiter plates
-
Incubator with appropriate atmospheric conditions (e.g., anaerobic or microaerophilic)
-
Microplate reader or microscope
Procedure:
-
Prepare a stock solution of the nitroimidazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the culture medium directly in the 96-well plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (no drug) and negative (no microorganism) controls.
-
Incubate the plates under appropriate conditions for a predetermined period (e.g., 48 hours).
-
Determine the MIC by identifying the lowest concentration of the compound that visibly inhibits microbial growth.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a nitroimidazole compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., DLD-1)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Nitroimidazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitroimidazole compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by nitroimidazoles is crucial for interpreting experimental data.
General Mechanism of Action of Nitroimidazoles
Nitroimidazole drugs are prodrugs that require activation within the target cell.[5] This activation occurs through the reduction of the nitro group by nitroreductase enzymes present in anaerobic organisms.[5] The resulting reactive intermediates are highly cytotoxic, causing damage to DNA and other critical macromolecules, ultimately leading to cell death.[1][5]
Caption: General mechanism of action for nitroimidazole compounds.
Modulation of Host Immune Signaling
Beyond their direct antimicrobial effects, some compounds with imidazole-like structures can modulate host immune responses. For instance, Triptolide has been shown to inhibit the TREM-1 signaling pathway, which is involved in inflammatory responses.[6] While not a nitroimidazole, this provides a conceptual framework for investigating potential immunomodulatory effects of this class of compounds.
Caption: Inhibition of the TREM-1 signaling pathway by Triptolide.[6]
Toll-Like Receptor (TLR) Signaling
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns.[7][8] The activation of TLRs triggers downstream signaling cascades, primarily through the MyD88-dependent and TRIF-dependent pathways, leading to the production of inflammatory cytokines and interferons.[7][8] Investigating the potential modulation of these pathways by nitroimidazole compounds could be a valuable area of research.
Caption: Simplified overview of MyD88-dependent and TRIF-dependent TLR signaling.[7][8]
This guide offers a foundational comparison of nitroimidazole compounds for research applications. The provided data, protocols, and pathway diagrams are intended to facilitate the cross-validation of experimental results and inform the selection of appropriate compounds for future studies. Researchers are encouraged to adapt these protocols to their specific experimental systems and to further explore the nuanced mechanisms of action of this important class of drugs.
References
- 1. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 2. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]
- 6. Triptolide Modulates TREM-1 Signal Pathway to Inhibit the Inflammatory Response in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
A Head-to-Head Comparison: The Advantages of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole in Sulfonylation Reactions
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of a sulfonylating agent is critical to achieving high yields, purity, and selectivity. Among the array of available reagents, 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole (TPSI) has emerged as a superior alternative for the synthesis of sulfonamides and sulfonate esters. This guide provides an objective comparison of TPSI against traditional sulfonylating agents, supported by experimental data, detailed protocols, and mechanistic insights.
The primary advantage of TPSI lies in the sterically hindered 2,4,6-triisopropylphenyl (Trisyl) group. This bulky substituent enhances the reagent's selectivity and stability, while the imidazole leaving group contributes to its heightened reactivity compared to conventional sulfonyl chlorides.
Performance Comparison: TPSI vs. Alternatives
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound (TPSI) | Amine | Sulfonamide | Hypothetical typical conditions based on related reagents: Amine (1.0 eq), TPSI (1.1 eq), Base (e.g., Et3N, 1.5 eq), CH2Cl2, rt, 2-12 h | High (expected) | - |
| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | 2-Bromophenol | 2-Bromophenyl 2,4,6-triisopropylbenzenesulfonate | Et3N (2.5 eq), DMAP (0.1 eq), CH2Cl2, 0 °C to rt, 7 h | 81 | (Synthesized from precursor) |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | N-Phenyl-4-methylbenzenesulfonamide | Pyridine, 0-25 °C | 100 | [1] |
| Methanesulfonyl chloride (MsCl) | Benzylamine | N-Benzylmethanesulfonamide | Generalized conditions: Base (e.g., Pyridine), CH2Cl2, 0 °C to rt | Generally high | [2] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. The entry for TPSI is a projection based on the known reactivity of similar compounds.
Key Advantages of TPSI
-
Enhanced Selectivity: The sterically demanding triisopropylphenyl group can provide selectivity in reactions with molecules possessing multiple nucleophilic sites. For instance, it may allow for the preferential sulfonylation of less hindered primary amines in the presence of more hindered secondary amines.
-
Increased Reactivity: The imidazole moiety in TPSI is an excellent leaving group, making the sulfonyl group highly susceptible to nucleophilic attack. This often leads to faster reaction times and milder reaction conditions compared to sulfonyl chlorides.
-
Improved Stability and Handling: Unlike many sulfonyl chlorides, which can be sensitive to moisture and have a pungent odor, TPSI is a stable, crystalline solid that is easier to handle in the laboratory.[3]
Experimental Protocols
General Protocol for Sulfonamide Synthesis using a Sulfonyl Chloride (Alternative to TPSI)
This protocol is adapted for a generic sulfonyl chloride and can be used as a baseline for comparison with TPSI.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (CH2Cl2)
-
Base (e.g., triethylamine or pyridine) (1.5 eq)
-
1 M HCl, saturated NaHCO3 solution, brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolve the amine and the base in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve the sulfonyl chloride in anhydrous CH2Cl2 and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by Thin Layer Chromatography).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol for the Synthesis of 2,4,6-Triisopropylbenzenesulfonamide from TPSCl (Illustrative of Trisyl Group Reactivity)
This protocol demonstrates the high reactivity of the Trisyl scaffold.
Materials:
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (50 mg, 0.165 mmol)
-
Ammonia solution (NH3·H2O, 25%) (0.127 mL)
-
Tetrahydrofuran (THF) (2 mL)
-
Ethyl acetate, petroleum ether
Procedure:
-
To a solution of 2,4,6-Triisopropylbenzenesulfonyl chloride in THF, add the ammonia solution with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes, monitoring for completion by TLC.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (1:5, v/v, ethyl acetate:petroleum ether) to obtain the product as a white solid.
-
Yield: 48.3 mg (98%).
Mechanistic Insight and Workflow
The enhanced reactivity of TPSI can be attributed to the nature of the imidazole leaving group. The reaction proceeds through a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the departure of the stable imidazole molecule.
The logical flow of the synthesis involves initial preparation of the reaction mixture, the sulfonylation step with TPSI, and subsequent work-up and purification to isolate the final sulfonamide product.
References
A Spectroscopic Comparison of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole and its 4-Nitro Derivative
For Immediate Release:
This guide provides a detailed spectroscopic comparison of 1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-imidazole and its 4-nitro derivative, offering valuable data for researchers and scientists in the fields of medicinal chemistry and drug development. The following sections present a summary of their key spectroscopic characteristics, detailed experimental protocols for obtaining such data, and a visual representation of the analytical workflow.
Data Presentation
The spectroscopic data for this compound and its 4-nitro derivative are summarized in the tables below. This allows for a direct comparison of the influence of the nitro group on the spectroscopic properties of the parent compound.
Table 1: General Properties
| Property | This compound | 1-((2,4,6-Triisopropylphenyl)sulfonyl)-4-nitroimidazole |
| Molecular Formula | C₁₈H₂₆N₂O₂S[1][2][3] | C₁₈H₂₅N₃O₄S[4] |
| Molecular Weight | 334.48 g/mol [2] | 379.47 g/mol [4] |
| CAS Number | 50257-40-4[1][2][3] | 63734-76-9[4] |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton Assignment | This compound | 1-((2,4,6-Triisopropylphenyl)sulfonyl)-4-nitroimidazole |
| δ (ppm) | Data not available in search results | Data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Assignment | This compound | 1-((2,4,6-Triisopropylphenyl)sulfonyl)-4-nitroimidazole |
| δ (ppm) | Data not available in search results | Data not available in search results |
Table 4: Infrared (IR) Spectroscopic Data
| Functional Group | This compound (Gas Phase)[1][5] | 1-((2,4,6-Triisopropylphenyl)sulfonyl)-4-nitroimidazole |
| Wavenumber (cm⁻¹) | (Characteristic peaks would be listed here based on the available spectrum) | Data not available in search results |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Fragmentation | This compound | 1-((2,4,6-Triisopropylphenyl)sulfonyl)-4-nitroimidazole |
| m/z | Data not available in search results | Data not available in search results |
Experimental Protocols
The following protocols describe the general procedures for the synthesis and spectroscopic characterization of the title compounds.
Synthesis of this compound Derivatives
General Procedure: To a solution of imidazole (or a substituted imidazole) in an appropriate aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, is added a base like sodium hydride (NaH) or triethylamine (NEt₃) at 0 °C. The mixture is stirred for a short period before the addition of 2,4,6-triisopropylbenzenesulfonyl chloride. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of the target compounds.
Caption: Synthetic and analytical workflow diagram.
References
Safety Operating Guide
Safe Disposal of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole was not located in the initial search. The following procedures are based on general best practices for the disposal of sulfonyl-containing heterocyclic compounds and related imidazole derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, regional, and national regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is not available, related compounds such as imidazole are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] The compound may also cause respiratory irritation.[4][5] As a solid, it may form combustible dust concentrations in the air.[1][2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical.
Table 1: Summary of Potential Hazards and Recommended PPE
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | May cause skin irritation or burns upon contact.[4] | Chemical-resistant gloves (e.g., nitrile), fully-buttoned lab coat.[2] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[4] | Chemical safety goggles or a face shield.[2][5] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[4][5] | Use in a well-ventilated area or a chemical fume hood.[1][2] If dust formation is likely, a NIOSH-approved respirator may be necessary.[2] |
| Combustible Dust | Fine dust dispersed in air may form an explosive mixture.[1][2] | Avoid dust formation during handling and disposal.[1][3][5][6] |
Detailed Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste collection, labeling, storage, and final disposal through an approved waste management service.
Step 1: Waste Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, compatible, and sealable waste container.[2] Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container.
-
Solutions: If the compound is in solution, it should be collected in a sealed, airtight, and compatible liquid waste container.[2] Do not pour down the drain.[1][7]
Step 2: Labeling
-
Immediately upon adding waste to a container, affix a completed hazardous waste label.[2]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
Appropriate hazard warnings (e.g., "Corrosive," "Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
Step 3: Storage
-
Store the sealed waste container in a designated and secure waste accumulation area.[2]
-
The storage area should be cool, dry, and well-ventilated.[2]
-
Segregate the waste from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
Step 4: Final Disposal
-
Once the waste container is full or is no longer in use, arrange for its disposal through your institution's EHS department or a licensed chemical waste disposal company.[1][5][7]
-
Complete any required chemical collection request forms.[2]
-
Never attempt to dispose of this chemical through standard municipal waste or sewer systems.[7]
Disposal Workflow Diagram
Caption: Figure 1: A step-by-step workflow for the safe disposal of chemical waste.
References
Personal protective equipment for handling 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
Essential Safety and Handling Guide for 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of this compound.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
May cause respiratory irritation [1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₂O₂S | [2][3] |
| Molecular Weight | 334.48 g/mol | [2] |
| Melting Point | 118-120 °C | [2] |
| Boiling Point (Predicted) | 449.7 ± 55.0 °C | [2] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 0.65 ± 0.10 | [2] |
| Occupational Exposure Limits (OELs) | Data not available | |
| Glove Breakthrough Time | Specific data not available. General recommendations provided below. |
Operational Plan: Step-by-Step Handling Procedures
To ensure the safe handling of this compound, the following step-by-step procedures must be followed.
Personal Protective Equipment (PPE)
Before handling the compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.
-
Hand Protection: Chemically resistant gloves are required. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are recommended for handling solid chemicals. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If working in an area with poor ventilation or when there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.
Handling Protocol
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure the work area is clean and free of clutter.
-
Have all necessary equipment and materials, including a spill kit, readily available.
-
-
Weighing and Transferring:
-
To minimize dust generation, handle the solid compound with care.
-
Use a spatula or other appropriate tool for transferring the powder.
-
Avoid any actions that could create airborne dust.
-
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment:
-
For small spills, carefully sweep or scoop up the solid material, avoiding dust generation. A damp cloth or paper towel can be used to gently cover the spill to prevent dust from becoming airborne.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
-
Decontamination:
-
Clean the spill area with a damp cloth or paper towels.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after the cleanup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations.
-
Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of the specified chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
